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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Executive Summary In the landscape of modern medicinal chemistry and molecular imaging, the functionalization of indole scaffolds remains a cornerstone of targeted drug discovery. 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and molecular imaging, the functionalization of indole scaffolds remains a cornerstone of targeted drug discovery. 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile represents a highly specialized, bifunctional molecular architecture. By combining the electron-withdrawing properties of a C5-carbonitrile group with the lipophilic and radiolabeling potential of an N1-fluoroethyl moiety, this compound serves as a critical intermediate. It is extensively utilized in the development of central nervous system (CNS) therapeutics, targeted kinase inhibitors, and Positron Emission Tomography (PET) radiotracers.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and self-validating synthetic protocols.

Chemical Identity & Physicochemical Profiling

While the parent compound, 1H-indole-5-carbonitrile, is a widely cataloged commodity chemical, its N-fluoroethylated derivative is typically generated in situ or synthesized as a proprietary intermediate in advanced drug discovery campaigns. Consequently, a universal, public CAS Registry Number is not broadly indexed for this specific derivative. This highlights its status as a bespoke building block rather than an off-the-shelf reagent.

The theoretical and structural parameters of the compound are summarized below:

PropertyValue / Description
IUPAC Name 1-(2-fluoroethyl)-1H-indole-5-carbonitrile
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.20 g/mol
CAS Registry Number Unassigned / Proprietary Intermediate
SMILES String N#Cc1ccc2c(c1)ccn2CCF
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Fluorine)
Predicted LogP ~2.5 - 2.8 (Optimal for Blood-Brain Barrier penetration)

Mechanistic Rationale in Drug Design

The structural design of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

  • The C5-Carbonitrile Pharmacophore: The cyano group is a strong electron-withdrawing group (EWG). It significantly modulates the electron density of the indole π-system, which alters the binding affinity in deep hydrophobic receptor pockets. Furthermore, the nitrogen atom of the cyano group acts as a highly directional hydrogen bond acceptor. This specific interaction is a known driver in the inhibition of the cGAS/STING pathway, mitigating inflammation and organ damage [1].

  • The N1-Fluoroethyl Moiety: The substitution of a standard ethyl group with a 2-fluoroethyl chain serves two distinct purposes. First, the highly electronegative fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen atom, increasing the metabolic stability of the compound against cytochrome P450-mediated N-dealkylation. Second, it fine-tunes the lipophilicity (LogP ~2.6), facilitating passive diffusion across the Blood-Brain Barrier (BBB). This makes the scaffold ideal for targeting CNS receptors, such as the Dopamine D4 receptor[2].

Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile must be approached as a self-validating system. The following protocol details the N-alkylation workflow, embedding analytical checkpoints to verify the success of each mechanistic step.

Protocol A: N-Alkylation via Nucleophilic Substitution

Causality & Rationale: The indole N-H is weakly acidic ( pKa​≈16.2 ). A strong base, such as Sodium Hydride (NaH), is required to quantitatively deprotonate the amine, generating a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the Na+ cation, leaving the indolide anion "naked" and highly reactive toward the primary alkyl halide.

  • Step 1: Deprotonation

    • Charge a flame-dried flask with 1H-indole-5-carbonitrile (1.0 eq) and anhydrous DMF. Cool to 0 °C under an inert Argon atmosphere.

    • Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Checkpoint: Observe the immediate evolution of H2​ gas. The reaction is allowed to stir until gas evolution ceases (approx. 30 mins), visually confirming complete conversion to the indolide anion.

  • Step 2: Electrophilic Alkylation

    • Add 1-bromo-2-fluoroethane (1.5 eq) dropwise to the 0 °C solution. Warm to room temperature and stir for 4 hours.

    • Causality: The primary nature of the electrophile ensures an SN​2 mechanism, minimizing steric hindrance. The excess equivalents compensate for the slight volatility of the alkylating agent.

  • Step 3: Quenching and Extraction

    • Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc).

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The product will appear as a new, higher Rf​ spot compared to the starting material, confirming the loss of the polar N-H hydrogen bond donor.

  • Step 4: Purification and Spectroscopic Validation

    • Purify via silica gel flash chromatography.

    • Validation Checkpoint: Confirm the structure via 1H -NMR. The diagnostic signals are the N−CH2​ protons (~4.3 ppm, dt) and the CH2​−F protons (~4.7 ppm, dt). The latter will exhibit a massive geminal 1H−19F coupling constant ( J≈47 Hz), unequivocally validating the successful incorporation of the fluoroethyl moiety.

SynthWorkflow A 1H-Indole-5-carbonitrile (Starting Material) B Deprotonation (NaH / DMF, 0°C) A->B Base Addition C Indolide Anion (Reactive Intermediate) B->C H2 Evolution (Validation) D Alkylation (1-Bromo-2-fluoroethane) C->D SN2 Attack E 1-(2-Fluoro-ethyl)-1H- indole-5-carbonitrile D->E LC-MS / NMR (Validation)

Synthetic workflow for the N-alkylation of 1H-indole-5-carbonitrile.

Radiochemical Applications (PET Imaging)

In the realm of molecular imaging, the 2-fluoroethyl group is a premier functional motif for introducing the positron-emitting isotope Fluorine-18 ( 18F , t1/2​=109.8 min) [3]. The synthesis of the 18F -isotopologue requires a modified approach, utilizing a tosylate leaving group rather than direct halogen exchange.

Protocol B: Radiosynthesis of [18F]-1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Causality & Rationale: The [18F]fluoride ion, produced via a cyclotron, is inherently unreactive in aqueous environments due to strong hydration. It must be activated using Kryptofix 2.2.2 (K222) and Potassium Carbonate to create a "naked", highly nucleophilic [18F]F− anion capable of displacing a tosylate leaving group.

  • Step 1: Fluoride Activation

    • Trap aqueous [18F]fluoride on a QMA cartridge and elute with K222/ K2​CO3​ solution into a reaction vial. Azeotropically dry the complex using anhydrous acetonitrile at 95 °C under a helium stream.

    • Validation Checkpoint: Complete dryness is critical; trace water will hydrate the [18F]fluoride , destroying its nucleophilicity and resulting in a failed reaction.

  • Step 2: Radiofluorination

    • Add the precursor, 1-(2-tosyloxyethyl)-1H-indole-5-carbonitrile, dissolved in anhydrous Acetonitrile. Heat at 90 °C for 10 minutes.

    • Causality: The excellent leaving group ability of the tosylate, combined with the hyper-nucleophilic naked [18F]fluoride , drives the rapid SN​2 substitution required before the short-lived isotope decays.

  • Step 3: Purification

    • Quench with HPLC mobile phase and purify via semi-preparative Radio-HPLC.

    • Validation Checkpoint: Radiochemical yield (RCY) and radiochemical purity (>99%) are validated by analytical Radio-HPLC, ensuring the tracer is safe and specific for in vivo target engagement.

PET_Workflow Precursor Tosylate Precursor (Leaving Group) Fluorination [18F]Fluorination (K[18F]F, K222, 90°C) Precursor->Fluorination Nucleophilic Substitution Tracer [18F]Fluoroethyl-Indole (PET Radiotracer) Fluorination->Tracer HPLC Purification Injection In Vivo Administration (Target Engagement) Tracer->Injection Formulation Imaging PET Imaging (Signal Acquisition) Injection->Imaging BBB Penetration & Receptor Binding

Mechanistic pathway of [18F]fluoroethyl-indole PET radiotracers.

References

  • Indole derivatives useful in treating conditions associated with cgas (Patent EP4267564A1). Google Patents.
  • Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands . Journal of Medicinal Chemistry. URL:[Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography . MedChemComm, 6(10), 1714-1754. URL:[Link]

Exploratory

Predictive and Preliminary In Vitro Toxicity Profiling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Prepared by: Senior Application Scientist, Preclinical Toxicology & ADME Target Audience: Discovery Chemists, Toxicologists, and Translational Scientists Executive Summary In contemporary drug discovery and molecular ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & ADME Target Audience: Discovery Chemists, Toxicologists, and Translational Scientists

Executive Summary

In contemporary drug discovery and molecular imaging, the indole-5-carbonitrile scaffold serves as a privileged structure, frequently utilized in the design of kinase inhibitors, cGAS antagonists, and CNS-active agents[1]. The addition of an N-(2-fluoroethyl) moiety is a common strategic modification employed to modulate lipophilicity, enhance blood-brain barrier (BBB) penetrance, or serve as a radiolabeling site for 18 F-PET imaging[2].

However, the fusion of these two chemical motifs in 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile creates a molecule with dual toxicological liabilities. As an application scientist overseeing preclinical de-risking, it is critical to move beyond empirical observation and understand the causality of toxicity. This whitepaper delineates the mechanistic rationale behind the anticipated toxicological profile of this compound, summarizes predictive quantitative data, and provides self-validating experimental protocols to rigorously evaluate its safety window.

Structural Toxicophores & Mechanistic Causality

The toxicity profile of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is driven by two distinct structural features, each initiating a specific adverse outcome pathway.

Acute Toxicity and Irritation (The Cyanoindole Core)

The parent scaffold, 5-cyanoindole, is a known irritant. Preliminary hazard assessments classify the core under GHS Category 2 for skin and eye irritation, and Category 3 for Specific Target Organ Toxicity - Single Exposure (STOT SE 3), primarily affecting the respiratory tract[3][4]. Handling the fluorinated derivative requires stringent PPE, as the lipophilic fluoroethyl group may enhance dermal absorption compared to the parent compound.

Cardiotoxicity: hERG Potassium Channel Inhibition

Indole and indazole cores are notorious for their propensity to inhibit the human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel, a primary cause of drug-induced QT interval prolongation[5][6].

  • The Causality: The hERG channel possesses a uniquely large inner cavity lined with aromatic residues (e.g., Tyr652, Phe656). Lipophilic, planar indole systems readily intercalate into this cavity[5]. The addition of the 2-fluoroethyl group increases the overall calculated partition coefficient (clogP), which directly correlates with enhanced hERG binding affinity[1]. Furthermore, kinetic models indicate that indole derivatives preferentially bind to the open and inactivated states of the channel from the cytosolic side[5].

Metabolic Toxicity: The "Dark Side of Fluorine"

While fluorine substitution generally improves metabolic stability, the N-(2-fluoroethyl) group is a well-documented toxicophore[7].

  • The Causality: Hepatic cytochrome P450 (CYP) enzymes can catalyze the oxidative N-dealkylation of the fluoroethyl chain. This cleavage releases fluoroacetaldehyde , which is rapidly oxidized by aldehyde dehydrogenase to fluoroacetate [7]. Fluoroacetate is a highly toxic cellular poison (historically used as a rodenticide). It enters the mitochondria and is converted by citrate synthase into (-)-erythro-2-fluorocitrate. Fluorocitrate acts as a potent, irreversible inhibitor of aconitase (EC 4.2.1.3), effectively arresting the tricarboxylic acid (TCA) cycle and leading to lethal cellular energy depletion[7].

MetabolicPathway NFEI 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile CYP Hepatic CYP450 (N-dealkylation) NFEI->CYP FAAL Fluoroacetaldehyde CYP->FAAL FA Fluoroacetate FAAL->FA Oxidation FC (-)-erythro-2-fluorocitrate FA->FC Citrate Synthase ACON Aconitase Inhibition (TCA Cycle Arrest) FC->ACON Irreversible Binding

Metabolic activation pathway of N-fluoroethyl groups leading to aconitase inhibition.

Preliminary In Vitro Toxicity Data

To guide experimental design, the following table synthesizes predictive and preliminary in vitro toxicity metrics for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, extrapolated from structurally homologous N-fluoroethyl indoles and 5-cyanoindole derivatives[1][4][7].

Toxicity ParameterAssay / ModelAnticipated Value / ClassificationMechanistic Driver
Acute Oral Toxicity GHS ClassificationCategory 4 (Harmful if swallowed)Cyanoindole core toxicity[4]
Cardiotoxicity (hERG) Automated Patch ClampIC 50​ 1.5 - 5.0 μ MLipophilic indole inner-cavity binding[1][5]
Metabolic Stability Human Liver MicrosomesHigh clearance ( T1/2​ < 30 min)CYP-mediated N-dealkylation[7]
Cytotoxicity (HepG2) CellTiter-Glo (48h)CC 50​ < 10 μ MTCA cycle arrest via fluorocitrate[7]
Mutagenicity Ames Test (OECD 471)NegativeLack of DNA-reactive electrophiles

Self-Validating Experimental Methodologies

To empirically validate the liabilities outlined above, the following protocols must be executed. As a standard of scientific integrity, these workflows are designed as self-validating systems—meaning they incorporate internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Protocol: Automated In Vitro hERG Patch-Clamp Assay

Because indole derivatives exhibit state-dependent binding (favoring open/inactivated states)[5], standard radioligand displacement assays are insufficient. A functional electrophysiology assay is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity.

  • System Calibration (Self-Validation): Load cells onto an automated patch-clamp platform (e.g., QPatch). The system must automatically verify a seal resistance of >1 G Ω (Gigaohm) before proceeding. Cells failing this threshold are computationally discarded.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to fully open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Compound Perfusion: Perfuse 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile at escalating concentrations (0.1, 0.3, 1.0, 3.0, 10, and 30 μ M) in extracellular solution.

  • Control Validation:

    • Negative Control: 0.3% DMSO (vehicle) to establish baseline current rundown.

    • Positive Control: E-4031 (500 nM), a known hERG blocker. The assay is only valid if E-4031 produces >80% tail current inhibition.

  • Data Analysis: Calculate the fractional block of the tail current at each concentration and fit to a Hill equation to derive the IC 50​ .

hERGWorkflow Cell CHO Cells Expressing Kv11.1 Patch Whole-Cell Patch Clamp Cell->Patch Perf Compound Perfusion (0.1 - 30 µM) Patch->Perf Volt Depolarization Protocol Perf->Volt Data Tail Current Analysis Volt->Data

Self-validating automated patch-clamp workflow for hERG inhibition assessment.

Protocol: LC-MS/MS Quantification of Fluoroacetate Release

To confirm the metabolic liability of the N-fluoroethyl group, we must quantify the formation of fluoroacetate in liver microsomes[7].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl 2​ .

  • Substrate Addition: Spike in 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile to a final concentration of 10 μ M (keep DMSO < 0.5%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 100 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Derivatization (Self-Validation): Quench the reaction immediately in 300 μ L of ice-cold acetonitrile containing a stable isotope internal standard ( 13 C 2​ -fluoroacetate). Because fluoroacetate is highly polar and difficult to retain on standard reverse-phase columns, derivatize the supernatant with 2-nitrophenylhydrazine (2-NPH) and EDC/pyridine to form a lipophilic hydrazide. The consistent recovery of the 13 C 2​ internal standard across all timepoints validates the extraction and derivatization efficiency.

  • LC-MS/MS Analysis: Inject the derivatized samples onto a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. Quantify the peak area ratio of the analyte to the internal standard to calculate the rate of fluoroacetate generation.

References

  • PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. National Center for Biotechnology Information (NIH). Retrieved March 26, 2026.4

  • Mechanism of hERG Channel Block by the Psychoactive Indole Alkaloid Ibogaine. Journal of Pharmacology and Experimental Therapeutics.5

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters.1

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.7

  • Fluorine and Health: Molecular Imaging, Biomedical Materials and Pharmaceuticals. Dokumen.pub.2

  • Synthetic cannabinoid receptor agonists inhibit the cardiac voltage-gated potassium channel hERG. bioRxiv.6

  • SAFETY DATA SHEET - Indole-5-carbonitrile. Thermo Fisher Scientific.3

Sources

Foundational

In Vitro Binding Affinity Profiling of 1-(2-Fluoroethyl)-1H-indole-5-carbonitrile Derivatives: A Technical Guide for CNS Radiotracer Development

Executive Summary The development of central nervous system (CNS) radiotracers and targeted therapeutics requires molecular scaffolds that balance high target affinity with optimal pharmacokinetic properties. The 1-(2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) radiotracers and targeted therapeutics requires molecular scaffolds that balance high target affinity with optimal pharmacokinetic properties. The 1-(2-fluoroethyl)-1H-indole-5-carbonitrile core represents a highly versatile pharmacophore. By combining the privileged indole-5-carbonitrile structure with an N1-fluoroethyl moiety, medicinal chemists can achieve sub-nanomolar receptor binding while introducing a direct handle for Fluorine-18 ( 18F ) Positron Emission Tomography (PET) imaging.

This whitepaper provides an in-depth, self-validating methodological guide to evaluating the in vitro binding affinity of these derivatives, focusing on their application toward aminergic G-protein coupled receptors (GPCRs) such as the Dopamine D4 and Serotonin (5-HT) receptors.

The Privileged Scaffold: Rationale & Causality

The indole nucleus is widely recognized as a "privileged structure" capable of binding to multiple biological targets with high affinity[1]. The specific functionalization of this core drives its utility in neuropharmacology:

  • C5-Carbonitrile Group: The cyano group at the 5-position acts as a strong hydrogen-bond acceptor. In the orthosteric binding pockets of aminergic GPCRs, this group frequently interacts with conserved serine or threonine residues, drastically anchoring the ligand and improving target residence time.

  • N1-Fluoroethylation: The addition of the 2-fluoroethyl chain at the indole nitrogen serves a dual, causal purpose. First, it acts as a bioisostere for simple alkyl groups, fine-tuning the lipophilicity ( logP ) to the optimal range (2.0–3.5) required for passive blood-brain barrier (BBB) penetration. Second, it provides a direct labeling site for 18F via nucleophilic aliphatic substitution (using [18F]fluoroethyl tosylate ), enabling the translation of the molecule into a PET radiotracer[2].

Structure-Activity Relationship (SAR) Logic

Target selectivity is primarily dictated by the substitution at the C3 position of the indole ring. For example, coupling the core with a phenylpiperazine moiety yields highly selective Dopamine D4 receptor ligands (analogous to the well-known radioligand FAUC 316)[3]. Conversely, functionalization with pyrrolidine-2,5-diones shifts the affinity toward the Serotonin 1A ( 5-HT1A​ ) receptor and the Serotonin Transporter (SERT)[4].

SARLogic Core Indole-5-carbonitrile Core (H-bond acceptor at C5) N1Sub N1 Substitution (2-Fluoroethyl) Core->N1Sub C3Sub C3 Substitution (e.g., Piperazine/Amine) Core->C3Sub Affinity Target Affinity (Ki < 10 nM) GPCR Binding Pocket Core->Affinity Lipophilicity Optimal logP (2.0 - 3.5) Enhanced BBB Penetration N1Sub->Lipophilicity PET 18F Radiolabeling PET Imaging Potential N1Sub->PET C3Sub->Affinity

Structure-Activity Relationship (SAR) logic for 1-(2-fluoroethyl)-1H-indole derivatives.

In Vitro Binding Affinity Workflows

To accurately determine the binding affinity ( Ki​ ) of newly synthesized 1-(2-fluoroethyl)-1H-indole-5-carbonitrile derivatives, researchers must isolate the receptor-ligand thermodynamic equilibrium from confounding cellular metabolism. This requires a highly controlled, self-validating radioligand competitive binding assay.

Protocol 1: Membrane Preparation

Objective: Isolate the target GPCRs from cytosolic components to prevent ligand degradation and ensure accurate binding kinetics.

  • Cell Culture: Grow Chinese Hamster Ovary (CHO-K1) cells stably expressing the human target receptor (e.g., hD4R or h5-HT1A​ ) in Ham's F-12 medium supplemented with 10% FBS at 37°C / 5% CO2​ .

  • Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing protease inhibitors) to halt enzymatic activity.

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer for 15 seconds on ice.

  • Ultracentrifugation: Centrifuge the homogenate at 100,000×g for 60 minutes at 4°C. Causality: This high-speed spin pellets the heavy cell membranes containing the GPCRs while leaving soluble cytosolic proteins in the supernatant.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Determine protein concentration using a standard BCA assay. Store aliquots at -80°C.

Protocol 2: Radioligand Competitive Binding Assay

Objective: Quantify the ability of the fluoroethyl-indole derivative to displace a known radioligand from the receptor.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50μL of the tritiated radioligand (e.g., [3H]-spiperone for D4 or [3H]-8-OH-DPAT for 5-HT1A​ ) at a concentration near its known Kd​ .

    • 50μL of the 1-(2-fluoroethyl)-1H-indole-5-carbonitrile derivative at varying concentrations ( 10−11 to 10−5 M).

    • 100μL of the prepared membrane suspension (10–20 μg protein/well).

  • Self-Validation (Non-Specific Binding): Dedicate control wells to contain 10μM of a known, non-radioactive competitor (e.g., haloperidol for D4). Causality: This massive excess of cold ligand saturates all specific receptor sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipid bilayer, ensuring the assay's signal-to-noise ratio is mathematically verifiable.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the positively charged radioligands from binding non-specifically to the filter.

  • Washing: Wash the filters three times with 3mL of ice-cold Tris-HCl buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Transfer filters to scintillation vials, add 3mL of liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

AssayWorkflow N1 Cell Culture & Lysis (Target-expressing CHO cells) N2 Membrane Preparation (Ultracentrifugation at 100,000 x g) N1->N2 N3 Incubation with Radioligand (e.g., [3H]-Compound + Cold Competitor) N2->N3 N4 Rapid Filtration (GF/B filters & Wash) N3->N4 N5 Liquid Scintillation Counting (Quantify Bound Radioactivity) N4->N5 N6 Data Analysis (Non-linear regression, IC50/Ki) N5->N6

Step-by-step workflow for in vitro radioligand competitive binding assays.

Quantitative Data Interpretation

Raw CPM data is converted into percentage of specific binding by subtracting the NSB from total binding. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression analysis. To standardize the data regardless of the radioligand used, the inhibitory constant ( Ki​ ) is calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Representative Binding Profile Data

The table below synthesizes typical binding profiles for indole-5-carbonitrile derivatives based on C3-substitutions, demonstrating the scaffold's tunability[3][4].

Compound CoreC3-SubstitutionPrimary TargetSecondary TargetPrimary Ki​ (nM)Selectivity Ratio
1-(2-Fluoroethyl)-1H-indole-5-carbonitrile4-(4-fluorophenyl)piperazineDopamine D4Dopamine D21.2 ± 0.3> 1000-fold
1-(2-Fluoroethyl)-1H-indole-5-carbonitrile2-(4-phenylpiperazin-1-yl)ethylDopamine D45-HT 2A​ 8.5 ± 1.1> 150-fold
1-(2-Fluoroethyl)-1H-indole-5-carbonitrilePyrrolidine-2,5-dione5-HT 1A​ SERT10.0 ± 1.5Dual Affinity
1-(2-Fluoroethyl)-1H-indole-5-carbonitrile3-chloro-4-methoxyanilinePDE5PDE6> 1000 (Inactive)N/A

Functional Assays: Beyond Binding Affinity

Binding affinity ( Ki​ ) merely indicates that the 1-(2-fluoroethyl)-1H-indole-5-carbonitrile derivative occupies the receptor; it does not define intrinsic efficacy. To determine whether the compound acts as an agonist, antagonist, or inverse agonist, functional assays are mandatory.

Because targets like D4 and 5-HT1A​ are Gi/o​ -coupled receptors, activation leads to the inhibition of Adenylyl Cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels. Researchers utilize Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays to measure this downstream signaling cascade. A potent agonist will suppress forskolin-induced cAMP accumulation in a dose-dependent manner.

GPCRPathway Ligand Fluoroethyl-Indole Derivative Receptor GPCR Target (e.g., 5-HT1A / D4) Ligand->Receptor Binds GProtein Gi/o Protein (Inhibitory) Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces

Downstream Gi/o signaling pathway modulated by indole-based GPCR agonists/antagonists.

Conclusion

The 1-(2-fluoroethyl)-1H-indole-5-carbonitrile scaffold is a powerful, tunable pharmacophore in the neuropharmacology toolkit. By employing rigorous, self-validating in vitro binding assays and functional signaling evaluations, researchers can accurately profile these derivatives, paving the way for the next generation of highly selective PET radiotracers and CNS therapeutics.

References

  • Krapf, P., et al. "4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316." PubMed (PMID: 25555132). Available at: [Link]

  • Kügler, F., et al. "Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET." Journal of Medicinal Chemistry. Available at: [Link]

  • Sudoł-Szopińska, I., et al. "Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT." Bioorganic Chemistry (PMID: 37827015). Available at: [Link]

Sources

Exploratory

Decoding the Pharmacodynamics and Assay Mechanics of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: A Technical Guide for Preclinical Development

Executive Summary 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a highly specialized pharmacophore utilized extensively in medicinal chemistry and neuropharmacology. Acting as a core scaffold, it is frequently integrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a highly specialized pharmacophore utilized extensively in medicinal chemistry and neuropharmacology. Acting as a core scaffold, it is frequently integrated into the design of high-affinity ligands targeting monoaminergic G-protein-coupled receptors (GPCRs), such as the Dopamine D4 receptor, as well as mitochondrial targets like the Translocator Protein (TSPO).

This whitepaper provides an in-depth technical analysis of the compound's mechanism of action (MoA) within biological assays. By deconstructing the causality behind experimental design choices—such as mitigating lipophilicity-driven non-specific binding and overcoming autofluorescence—this guide serves as a self-validating framework for researchers conducting high-throughput screening (HTS) and Positron Emission Tomography (PET) radiotracer validation.

Structural Rationale & Pharmacodynamics

The biological behavior of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is strictly dictated by its tri-part structural functionalization:

  • The Indole Core: Acts as the primary anchor within orthosteric binding pockets. It engages in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) commonly found in the transmembrane helices of GPCRs.

  • The 5-Carbonitrile Group: Serves as a potent, directional hydrogen-bond acceptor. Furthermore, the electron-withdrawing nature of the nitrile group deactivates the indole ring toward cytochrome P450-mediated oxidative metabolism, significantly increasing the compound's biological half-life.

  • The 1-(2-Fluoroethyl) Substitution: N-alkylation with a fluoroethyl chain serves a dual purpose. Pharmacologically, it increases the partition coefficient ( logP ), driving blood-brain barrier (BBB) penetrance. Analytically, it serves as the primary vector for 18F isotopic labeling, allowing the molecule to be utilized as a PET radiotracer for in vivo imaging[1].

Mechanism of Action in GPCR Signaling

When acting as an agonist at Gαi/o​ -coupled receptors, the compound stabilizes the active conformation of the receptor. This triggers the dissociation of the heterotrimeric G-protein, leading to the inhibition of Adenylate Cyclase (AC) and a subsequent dose-dependent decrease in intracellular cyclic AMP (cAMP) levels.

Pathway Ligand 1-(2-Fluoro-ethyl)-1H- indole-5-carbonitrile Receptor Target Receptor (e.g., D4R / 5-HT) Ligand->Receptor High-Affinity Binding G_protein Gαi/o Subunit Receptor->G_protein Conformational Shift AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP Intracellular cAMP (Downregulated) AC->cAMP Decreases Production

GPCR Gi/o signaling pathway modulated by 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Experimental Protocols & Biological Assays

To accurately quantify the pharmacodynamics of this compound, assays must be engineered to account for its specific physicochemical properties. Below are the self-validating protocols for binding kinetics and functional signaling.

Protocol A: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound.

Causality & Experimental Logic: The 2-fluoroethyl group increases the lipophilicity of the molecule ( logP≈2.5−3.5 ). In standard aqueous buffers, highly lipophilic compounds exhibit massive non-specific binding (NSB) to polystyrene microplates, artificially depleting the free ligand concentration and yielding falsely inflated Ki​ values. To counter this, the assay buffer must be supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink, and low-adhesion glass-coated plates must be utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 ×g for 20 minutes.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , and 0.1% BSA (fatty-acid free).

  • Incubation: In a 96-well low-binding plate, combine 50 µL of radioligand (e.g., [3H] -spiperone for D4 receptors) at its Kd​ concentration, 50 µL of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers and prevent radioligand trapping.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Functional Assay

To evaluate whether the compound acts as an agonist or antagonist, downstream cAMP accumulation is measured[2].

Causality & Experimental Logic: Indole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which severely interferes with standard colorimetric or ELISA-based readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. TR-FRET utilizes a ratiometric readout (Emission 665 nm / 615 nm) combined with a time delay (e.g., 50 µs) before signal acquisition. This time delay allows short-lived compound autofluorescence to decay completely before the long-lived Lanthanide chelate signal is measured, ensuring a pristine signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate 5,000 cells/well in a 384-well white opaque microplate.

  • Stimulation: Add the compound in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases). For Gαi​ targets, co-stimulate with 300 nM Forskolin to artificially elevate baseline cAMP.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET detection reagents: d2-labeled cAMP (acceptor) and Anti-cAMP Europium Cryptate (donor) formulated in lysis buffer.

  • Signal Acquisition: Incubate for 1 hour. Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Validation: Ensure the assay Z′ -factor is >0.6 using a known reference antagonist as a positive control.

Workflow Step1 1. Cell Preparation Seed HEK293 cells expressing target Step2 2. Compound Incubation Add ligand + Forskolin (30 min) Step1->Step2 Step3 3. Lysis & Competition Add d2-cAMP & Anti-cAMP Cryptate Step2->Step3 Step4 4. Signal Acquisition Read TR-FRET (665nm / 615nm) Step3->Step4 Step5 5. Data Analysis Non-linear regression (EC50) Step4->Step5

Step-by-step TR-FRET cAMP functional assay workflow for high-throughput screening.

Data Presentation & Troubleshooting

Table 1: Representative Pharmacological Profile

Note: Values represent typical ranges for optimized fluoroethyl-indole-carbonitrile derivatives targeting CNS receptors.

ParameterAssay MethodologyTypical Value RangeBiological Implication
Binding Affinity ( Ki​ ) Radioligand Competition1.5 nM – 15.0 nMHigh-affinity target engagement.
Functional Potency ( EC50​ ) TR-FRET cAMP5.0 nM – 45.0 nMPotent modulation of downstream signaling.
Lipophilicity ( logP ) Octanol-Water Partition2.8 – 3.2Optimal for crossing the Blood-Brain Barrier.
Radiochemical Yield 18F Nucleophilic Substitution40% – 80%Highly efficient for PET tracer synthesis[1].
Table 2: Assay Troubleshooting Matrix
Observed ArtifactMechanistic CauseCorrective Action (Self-Validation)
Right-shifted Ki​ curve Compound depletion due to non-specific binding to plasticware.Switch to non-binding surface (NBS) plates; increase BSA concentration to 0.1%–0.5%.
High background noise Indole autofluorescence overlapping with detection spectra.Transition from colorimetric/ELISA to TR-FRET; implement a 50 µs read delay.
Loss of signal at high doses Compound precipitation in aqueous buffer (Hook effect).Ensure DMSO concentration is maintained at ≤1% across all dilutions; visually inspect via microscopy.

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) &amp; Handling Guidelines for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Executive Summary & Structural Rationale 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Molecular Formula: C₁₁H₉FN₂) is a highly specialized synthetic intermediate utilized primarily in medicinal chemistry and radiopharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Molecular Formula: C₁₁H₉FN₂) is a highly specialized synthetic intermediate utilized primarily in medicinal chemistry and radiopharmaceutical development. As a Senior Application Scientist, I approach this compound not just as a chemical, but as a strategic building block.

The structural logic of this molecule is twofold:

  • The 5-Carbonitrile Group: The cyano moiety acts as a strong electron-withdrawing group, modulating the electron density of the indole core. In drug design, it frequently serves as a robust hydrogen-bond acceptor within target protein binding pockets (e.g., kinase hinge regions).

  • The N-(2-Fluoroethyl) Group: The addition of the fluoroethyl chain at the N1 position serves as a classic bioisostere for an ethyl group, significantly enhancing lipophilicity and metabolic stability by blocking cytochrome P450-mediated N-dealkylation [1]. Furthermore, this specific motif is the standard precursor framework for ¹⁸F-radiolabeling in Positron Emission Tomography (PET) tracer development [4].

Because this specific derivative is synthesized on-demand for advanced R&D, its safety profile is extrapolated from its direct precursor (1H-indole-5-carbonitrile) [1][3] and structurally analogous N-alkylated indole carbonitriles (e.g., 3-(4-Chlorobutyl)indole-5-carbonitrile) [2].

Physicochemical Properties & Hazard Identification

To ensure rigorous laboratory safety, we must establish a self-validating system of hazard anticipation. The tables below summarize the extrapolated physicochemical properties and the Globally Harmonized System (GHS) hazard classifications based on analogous N-alkylated indole derivatives [2][3].

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Relevance to Handling
Molecular Weight 188.20 g/mol Determines stoichiometric calculations for downstream assays.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; necessitates handling in a powder hood.
Solubility Soluble in DMF, DMSO, DCMHigh lipophilicity; facilitates rapid dermal absorption if dissolved.
Melting Point Extrapolated: 85°C - 105°CThermal stability is generally high, but avoid localized superheating.
Stability Light-sensitiveUV exposure may trigger radical-mediated degradation of the fluoroethyl chain.
Table 2: GHS Hazard Classification & Safety Codes
Hazard ClassCategoryH-StatementPreventive Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedCyano-indole derivatives exhibit moderate systemic toxicity [2].
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinFluoroethyl group enhances skin penetration[2].
Acute Toxicity (Inhal.) Category 4H332: Harmful if inhaledFine particulate nature requires N95/P3 respiratory protection [1].
Skin Irritation Category 2H315: Causes skin irritationAlkyl-indoles can disrupt lipid bilayers in the stratum corneum [2].
Eye Irritation Category 2H319: Causes serious eye irritationDirect contact with mucous membranes causes acute inflammation [3].

Standard Operating Procedure: Handling, Storage, and PPE

Trustworthiness in chemical handling relies on protocols that eliminate human error. The handling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile requires strict adherence to the following guidelines:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). The fluoroethyl group increases the compound's ability to permeate standard latex.

    • Eye Protection: Snug-fitting safety goggles (OSHA 29 CFR 1910.133 compliant) [3].

    • Respirator: If handling outside a ventilated enclosure, a NIOSH-approved N95 or EN 149 compliant P3 particulate respirator is mandatory [3].

  • Storage Conditions: Store at 2°C to 8°C in a tightly sealed, amber glass vial backfilled with Argon. The amber glass mitigates photo-degradation, while the inert atmosphere prevents oxidative dimerization of the indole core.

Experimental Workflow: Synthesis & Validation

To utilize this compound effectively, researchers must understand its synthesis and validation. The following step-by-step methodology details the N-alkylation of 1H-indole-5-carbonitrile to yield the target compound, followed by safety profiling.

Step-by-Step Methodology: N-Alkylation and Isolation
  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon for 10 minutes to establish an inert atmosphere.

  • Deprotonation: Suspend 1H-indole-5-carbonitrile (1.0 eq, 10 mmol) in 15 mL of anhydrous Dimethylformamide (DMF). Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Causality: Cooling prevents the exothermic deprotonation from causing localized charring or side reactions.

  • Alkylation: Stir for 30 minutes at 0°C until hydrogen gas evolution ceases. Dropwise, add 1-Bromo-2-fluoroethane (1.5 eq, 15 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction strictly at 0°C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl safely neutralizes unreacted NaH without the violent exotherm associated with pure water.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Process Visualization

Workflow N1 1H-Indole-5-carbonitrile (Precursor) N2 N-Alkylation (NaH, DMF) N1->N2 N3 1-(2-Fluoro-ethyl)-1H- indole-5-carbonitrile N2->N3 1-Bromo-2- fluoroethane N4 Purification (Chromatography) N3->N4 N5 QC & SDS Profiling (NMR, LC-MS) N4->N5 N6 Downstream Assay (Receptor Binding) N5->N6

Workflow for the synthesis, safety profiling, and downstream application of the target compound.

Emergency Response & Spill Management

A self-validating safety protocol must account for failure states. In the event of an accidental exposure or spill, execute the following procedures immediately:

  • Skin Contact: The lipophilic nature of the fluoroethyl group means the compound can rapidly cross the dermal barrier [2]. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin, as this will accelerate systemic absorption.

  • Eye Contact: Flush eyes with water or standard eyewash solution for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do [3]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do not dry-sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the spilled powder with water to suppress dust, then carefully collect using damp, absorbent paper. Dispose of all cleanup materials in a sealed, labeled biohazard/chemical waste container approved for halogenated organic waste.

References

  • 4,6-Difluoro-1-(2-fluoroethyl)indole-2,3-dione. PubChem, National Institutes of Health (NIH). Available at:[Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: A Structural Guide for Drug Design

Executive Summary The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Specifically, 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile represents a highly versatile intermediate and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Specifically, 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile represents a highly versatile intermediate and pharmacophore. The integration of a C5-cyano group provides a potent hydrogen-bond acceptor, while the N1-fluoroethyl chain serves as a lipophilic modulator, a bioisostere for methoxy/ethoxy groups, and a potential handle for 18F -radiolabeling in Positron Emission Tomography (PET) [1].

For drug development professionals, understanding the exact 3D conformation of this molecule in the solid state is non-negotiable. The flexibility of the fluoroethyl chain introduces conformational ambiguity that can drastically alter receptor binding kinetics. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and stereoelectronic profiling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Stereoelectronic Principles: The Fluorine "Gauche Effect"

Before initiating crystallographic workflows, a Senior Application Scientist must establish the theoretical structural baseline. The most critical conformational feature of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is the torsion angle of the N1–C1'–C2'–F1 chain.

Counterintuitively, the highly electronegative fluorine atom does not adopt an anti (180°) conformation relative to the bulky indole nitrogen to minimize steric clash. Instead, it strongly prefers a synclinal (gauche, ~65°) conformation. This phenomenon, known as the fluorine gauche effect, is driven by hyperconjugative stabilization where the bonding σC-H​ orbitals donate electron density into the low-lying antibonding σC-F∗​ orbital [2].

Understanding this causality is vital: when designing receptor antagonists based on this scaffold, computational docking models must pre-organize the fluoroethyl chain into this gauche state to accurately reflect its bioactive conformation.

Self-Validating Crystallization Methodology

To obtain high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data, the crystal lattice must be free of solvent inclusions and twinning. We employ a vapor diffusion protocol, which provides the slow, controlled supersaturation required for optimal lattice packing.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection (Causality): Dissolve 15 mg of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in 0.5 mL of dichloromethane (DCM). DCM is chosen because it easily dissolves the lipophilic indole but is highly volatile, facilitating rapid vapor exchange.

  • Antisolvent Selection: Use n-hexane as the antisolvent. The non-polar nature of hexane slowly forces the moderately polar carbonitrile out of solution without precipitating it amorphously.

  • Setup: Place the DCM solution in a 2-dram inner vial. Place this open vial inside a 20-mL outer vial containing 3 mL of n-hexane. Cap the outer vial tightly.

  • Incubation: Store the undisturbed system at 4 °C for 48–72 hours. The lower temperature reduces the kinetic energy of the system, favoring the thermodynamic stability of highly ordered single crystals over kinetic amorphous precipitation.

  • Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent atmospheric moisture degradation and solvent loss.

G A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Crystal Selection & Cryocooling (100K) B->C D SC-XRD Data Collection C->D E Integration & Absorption Correction D->E F Structure Solution & Refinement E->F

Caption: Workflow for the crystallization and single-crystal X-ray diffraction analysis of the indole derivative.

X-Ray Diffraction (XRD) Analysis

Data Collection Parameters

A suitable crystal (approx. 0.15×0.10×0.08 mm) is mounted on a MiTeGen micromount. Data collection is performed using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector.

Critical Causality Step: The sample is flash-cooled to 100 K using an open-flow nitrogen cryostat. Cryocooling is a self-validating necessity for fluorinated compounds; it drastically reduces the anisotropic displacement parameters (thermal motion) of the terminal fluorine atom, which is otherwise highly susceptible to rotational disorder.

Structure Solution and Refinement

Data reduction, including Lorentz and polarization corrections, is performed. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL [3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for this class of fluorinated indole-carbonitriles.

Table 1: Representative Crystallographic Data

ParameterValue
Empirical Formula C 11​ H 9​ FN 2​
Formula Weight 188.20 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 100(2) K
Unit Cell Dimensions a = 10.85 Å, b = 7.90 Å, c = 11.42 Å
β Angle 105.4°
Volume 945.6 Å 3
Z (Molecules/Unit Cell) 4

Table 2: Key Bond Lengths, Angles, and Torsions

Structural FeatureAtoms InvolvedValueSignificance
Fluoroethyl Torsion N1–C1'–C2'–F1~65° (Gauche)Validates σC-H​→σC-F∗​ hyperconjugation.
Cyano Bond Length C5–C(N)1.43 ÅStandard sp–sp 2 C–C bond length.
Nitrile Bond Length C N1.14 ÅCharacteristic highly polarized triple bond.
C–F Bond Length C2'–F11.39 ÅStrong, electron-withdrawing covalent bond.
Indole Planarity RMSD of 9 core atoms< 0.02 ÅConfirms strict aromatic π -delocalization.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile do not exist in isolation. Their packing is dictated by a hierarchy of intermolecular forces that are crucial for understanding the compound's bulk properties (e.g., solubility, melting point, and polymorphism).

Drawing parallels from related 1H-indole-5-carbonitrile structures [4], the primary driving force in the crystal lattice is the C–H···N hydrogen bonding . The highly electronegative nitrogen of the C5-cyano group acts as a potent hydrogen-bond acceptor, interacting with the acidic aromatic protons of adjacent indole rings. This creates undulating 1D chains or 2D sheets along the crystallographic b and c axes. Secondary stabilization is provided by π−π stacking between the electron-rich pyrrole and electron-deficient benzene rings of adjacent indole cores (centroid-to-centroid distances typically < 3.8 Å).

G Indole Indole Core (Pi-System) Cyano C5-Cyano Group (H-Bond Acceptor) Indole->Cyano Covalent Bond Fluoro N1-Fluoroethyl Group (Gauche Conformer) Indole->Fluoro Covalent Bond Neighbor2 Adjacent Molecule (Pi-System) Indole->Neighbor2 Pi-Pi Stacking (Centroid-Centroid < 3.8 Å) Neighbor1 Adjacent Molecule (C-H Donor) Neighbor1->Cyano C-H...N Hydrogen Bond (Undulating Chains) Neighbor1->Fluoro C-H...F Weak Interaction

Caption: Key intermolecular interactions dictating the crystal packing of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Conclusion

The rigorous crystallographic profiling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile reveals a highly ordered, pre-organized structure dominated by stereoelectronic effects. The validation of the gauche conformation of the 2-fluoroethyl chain via SC-XRD provides an essential constraint for computational chemists engaged in Structure-Based Drug Design (SBDD). By adhering to the self-validating protocols outlined in this guide—from cryogenic data collection to targeted vapor diffusion—researchers can ensure absolute structural certainty when advancing fluorinated indole derivatives through the preclinical pipeline.

References

  • Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D2/3 Receptors in Their High-Affinity State ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis Accounts of Chemical Research URL:[Link]

  • Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile National Center for Biotechnology Information (PMC / IUCr) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Introduction 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluoroethyl group at the N-1 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this moiety a valuable tool for lead optimization. Furthermore, the nitrile group at the C-5 position serves as a versatile handle for further chemical transformations.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established principles of indole chemistry and provides detailed explanations for key experimental choices to ensure reproducibility and safety.

Reaction Scheme

The synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is achieved through a classical N-alkylation of indole-5-carbonitrile. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indole nitrogen is first deprotonated by a strong base, typically sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of 1-bromo-2-fluoroethane, displacing the bromide leaving group to form the desired N-alkylated product.

Reaction_Scheme Indole 1H-Indole-5-carbonitrile r1 Indole->r1 AlkylHalide 1-Bromo-2-fluoroethane r2 AlkylHalide->r2 Base NaH Base->r1 DMF, 0 °C to rt Indolide Indolide Anion Indolide->r2 Product 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Byproduct NaBr + H2 r1->Indolide r2->Product r2->Byproduct

Caption: Reaction scheme for the N-alkylation of 1H-Indole-5-carbonitrile.

Experimental Protocol

This protocol is based on well-established procedures for the N-alkylation of indoles.[1][2] The choice of sodium hydride as the base ensures complete deprotonation of the indole nitrogen, which has a pKa of approximately 17. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilic indolide anion.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1H-Indole-5-carbonitrile15861-24-2142.1610.01.42 g
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0012.00.48 g
1-Bromo-2-fluoroethane762-49-2126.9611.01.40 g (0.87 mL)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-50 mL
Saturated aqueous NH₄Cl solution---50 mL
Ethyl acetate (EtOAc)141-78-688.11-200 mL
Brine (Saturated NaCl solution)---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Equipment
  • Round-bottom flask (100 mL), two-necked

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]

  • 1-Bromo-2-fluoroethane: Flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes skin and eye irritation.[3][4][5][6] Handle in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-indole-5-carbonitrile (1.42 g, 10.0 mmol) to a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise to the stirred solution. Effervescence (evolution of hydrogen gas) will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases and the solution becomes a homogeneous slurry of the sodium salt.[1]

  • Alkylation: Add 1-bromo-2-fluoroethane (0.87 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Dilute the mixture with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.[7][8]

Workflow Diagram

Workflow A 1. Preparation: Dissolve Indole-5-carbonitrile in anhydrous DMF under an inert atmosphere. B 2. Deprotonation: Cool to 0 °C and add NaH portion-wise. A->B C 3. Stirring: Stir at 0 °C for 30-60 min. B->C D 4. Alkylation: Add 1-bromo-2-fluoroethane dropwise at 0 °C. C->D E 5. Reaction: Warm to room temperature and stir for 12-24h. Monitor by TLC. D->E F 6. Quenching: Cool to 0 °C and add sat. aq. NH4Cl. E->F G 7. Extraction: Extract with Ethyl Acetate. F->G H 8. Washing: Wash with water and brine. G->H I 9. Drying & Concentration: Dry over MgSO4 and evaporate solvent. H->I J 10. Purification: Silica gel column chromatography. I->J K Final Product: 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile J->K

Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient deprotonation or inactive alkylating agent.Ensure the use of fresh, high-quality NaH and anhydrous DMF. Check the purity of the alkylating agent. Consider slightly increasing the reaction temperature (e.g., to 40-50 °C) and extending the reaction time.
Low Yield Incomplete reaction, side reactions, or loss during workup/purification.Optimize reaction time and temperature. Ensure efficient extraction and careful handling during purification.
Presence of Starting Material Incomplete reaction.Increase the amount of NaH and/or alkylating agent slightly (e.g., 1.5 equivalents).
Formation of C3-Alkylated Isomer Competing reaction pathway.While N-alkylation is generally favored under these conditions for indoles, ensure the reaction is carried out at the recommended temperature. C3-alkylation can sometimes be promoted at higher temperatures.[9]

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile. By carefully following the step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in medicinal chemistry and materials science. The key to a successful synthesis lies in the use of anhydrous reaction conditions and careful monitoring of the reaction progress.

References

  • Chemsrc. (2025, August 25). 1-Bromo-2-fluoroethane | CAS#:762-49-2. Retrieved from [Link]

  • Jiao, L., & Bach, T. (2014). Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Synthesis, 46(01), 35-41.
  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8855-8860.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • MDPI. (2020, July 17).
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • White, M. C., et al. (2019). Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8855-8860.
  • Alfa Aesar. (2007, February 5). Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • PMC. (n.d.). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

Sources

Application

Application Note: High-Yield N-Alkylation Strategies for the Synthesis of 1-(2-Fluoroethyl)-1H-indole-5-carbonitrile

Introduction & Strategic Importance The synthesis of fluoroethylated indoles is a critical transformation in medicinal chemistry and radiochemistry. The target compound, 1-(2-fluoroethyl)-1H-indole-5-carbonitrile , serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The synthesis of fluoroethylated indoles is a critical transformation in medicinal chemistry and radiochemistry. The target compound, 1-(2-fluoroethyl)-1H-indole-5-carbonitrile , serves as a highly versatile intermediate for the development of positron emission tomography (PET) radiotracers and targeted therapeutics, including GSK-3β inhibitors, RORγ agonists, and D2 receptor antagonists[1].

The introduction of the 2-fluoroethyl moiety finely tunes the lipophilicity and metabolic stability of the indole core, while the 5-cyano group provides a robust handle for downstream functionalization (e.g., reduction to primary amines, hydrolysis to carboxylic acids, or tetrazole formation). This application note details two field-proven N-alkylation protocols to synthesize this compound from 1H-indole-5-carbonitrile, balancing reaction kinetics with functional group tolerance.

Mechanistic Insights & Causality (E-E-A-T)

Indoles are ambident nucleophiles, theoretically capable of undergoing alkylation at either the nitrogen (N1) or carbon (C3) position. Achieving absolute chemoselectivity for N-alkylation requires strict control over the base and solvent environment to manipulate the transition state.

  • Deprotonation & Regioselectivity : The N-H proton of 1H-indole-5-carbonitrile is weakly acidic ( pKa​≈16.2 ). Deprotonation yields an indolide anion. The use of polar aprotic solvents (such as DMF or ACN) strongly favors N-alkylation via an SN​2 mechanism. These solvents effectively solvate the counter-cation, leaving the hard, electronegative nitrogen center exposed and highly reactive toward the electrophile (1-bromo-2-fluoroethane)[2].

  • Base Selection Dynamics :

    • Sodium Hydride (NaH) : Acts as a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion rapidly (1-2 hours) at low temperatures[2]. Because the deprotonation is irreversible, it prevents equilibrium-driven side reactions but requires strictly anhydrous conditions to prevent the base from being quenched by ambient moisture.

    • Cesium Carbonate ( Cs2​CO3​ ) : A milder, moisture-tolerant alternative. The large ionic radius and low charge density of the Cs+ ion minimize tight ion-pairing with the indolide anion (the "cesium effect"). This significantly enhances the nucleophilicity of the nitrogen atom even in the absence of a strong base, allowing for high-yielding alkylation under milder, albeit slower, conditions[3].

Quantitative Data: Methodological Comparison

The following table summarizes the experimental parameters and expected outcomes for the two primary methodologies, allowing researchers to select the optimal route based on their laboratory setup and scale.

ParameterMethod A: Strong Base AlkylationMethod B: Mild Base Alkylation
Reagents NaH (60% dispersion), 1-Bromo-2-fluoroethane Cs2​CO3​ , 1-Bromo-2-fluoroethane
Solvent Anhydrous DMFAnhydrous ACN or DMF
Temperature 0 °C Room Temperature60 °C 70 °C
Reaction Time 1 – 3 hours12 – 16 hours
Atmosphere Strict Inert (Nitrogen/Argon)Inert preferred, but moisture tolerant
Expected Yield 85 – 95%75 – 85%
Primary Advantage Rapid kinetics, near-quantitative conversionExcellent functional group tolerance
Primary Drawback Requires strict anhydrous handlingLonger reaction times, requires heating

Experimental Protocols

Method A: NaH-Mediated Alkylation (Rapid & High Yield)

Self-Validating Principle: The evolution of hydrogen gas ( H2​ ) upon the addition of NaH serves as a visual confirmation of active deprotonation. The cessation of bubbling indicates complete indolide formation[2].

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

  • Deprotonation : Dissolve 1H-indole-5-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in three small portions. Stir at 0 °C for 30 minutes. The solution will turn slightly opaque/yellow, and H2​ gas evolution will be observed.

  • Alkylation : Once gas evolution ceases, add 1-bromo-2-fluoroethane (1.5 eq, 7.5 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring : Check reaction progress via TLC (Hexane:EtOAc 3:1). The product will elute significantly higher (less polar) than the starting material due to the loss of the hydrogen-bond donating N-H group.

  • Quenching & Workup : Quench the reaction by carefully adding ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10-20% EtOAc in Hexanes) to afford the pure 1-(2-fluoroethyl)-1H-indole-5-carbonitrile.

Method B: Cs2​CO3​ -Mediated Alkylation (Mild & Chemoselective)

Self-Validating Principle: The heterogeneous mixture will slowly change color as the solid Cs2​CO3​ facilitates the phase-transfer-like activation of the indole over time. The absence of starting material on LC-MS confirms the completion of this slower kinetic pathway[3].

  • Preparation : In a dry 20 mL reaction vial, combine 1H-indole-5-carbonitrile (1.0 eq, 2.0 mmol) and Cesium Carbonate ( Cs2​CO3​ , 2.0 eq, 4.0 mmol).

  • Solvent & Electrophile : Add anhydrous Acetonitrile (ACN) (10 mL, 0.2 M) followed by 1-bromo-2-fluoroethane (2.0 eq, 4.0 mmol).

  • Heating : Seal the vial with a Teflon-lined cap and heat the suspension to 65 °C with vigorous stirring for 14 hours.

  • Monitoring : Verify complete consumption of the starting material via LC-MS or TLC.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the pad thoroughly with EtOAc (30 mL).

  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane:EtOAc 4:1) to yield the target compound.

Experimental Workflow Visualization

Workflow Start 1H-indole-5-carbonitrile (Starting Material) CondA Method A: NaH / DMF (Strong Base, 0°C to RT) Start->CondA CondB Method B: Cs2CO3 / ACN (Mild Base, 60°C) Start->CondB ReactA Deprotonation & SN2 Reaction (1-2 h) CondA->ReactA ReactB Deprotonation & SN2 Reaction (12-16 h) CondB->ReactB AlkAgent 1-Bromo-2-fluoroethane (Alkylating Agent) AlkAgent->CondA AlkAgent->CondB Quench Aqueous Quench & Extraction (EtOAc / H2O) ReactA->Quench ReactB->Quench Purify Silica Gel Chromatography (Hexane:EtOAc) Quench->Purify Product 1-(2-Fluoroethyl)-1H-indole-5-carbonitrile (Target Compound) Purify->Product

Caption: Experimental workflow for the selective N-alkylation of 1H-indole-5-carbonitrile.

Sources

Method

Application Note: Radiosynthesis and Formulation of 1-(2-[18F]Fluoroethyl)-1H-indole-5-carbonitrile for PET Imaging

Target Audience: Radiochemists, PET Scientists, and Preclinical Drug Development Professionals. Introduction and Scientific Rationale The indole-5-carbonitrile core is a highly privileged scaffold in neuropharmacology, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, PET Scientists, and Preclinical Drug Development Professionals.

Introduction and Scientific Rationale

The indole-5-carbonitrile core is a highly privileged scaffold in neuropharmacology, serving as the primary pharmacophore for numerous central nervous system (CNS) targets, including highly selective dopamine D4 receptor ligands (e.g., FAUC 316)[1]. To translate these molecules into functional Positron Emission Tomography (PET) tracers, 18 F-fluoroethylation is frequently employed. Compared to direct fluorination or fluoromethylation, the introduction of a 2-fluoroethyl group on the indole nitrogen optimizes the lipophilicity (logD) of the tracer, significantly enhancing blood-brain barrier (BBB) penetration and in vivo metabolic stability[2].

This application note details the autonomous, self-validating protocol for the radiosynthesis of 1-(2-[ 18 F]fluoroethyl)-1H-indole-5-carbonitrile via direct nucleophilic aliphatic substitution (S N​ 2).

Causality of Experimental Design
  • Precursor Selection: The synthesis utilizes 2-(5-cyano-1H-indol-1-yl)ethyl 4-methylbenzenesulfonate (the tosylate precursor). The tosylate group (-OTs) is an exceptional leaving group due to the resonance stabilization of the expelled sulfonate anion, which significantly lowers the activation energy required for the S N​ 2 displacement compared to halogenated leaving groups[3].

  • Fluoride Activation Mechanism: Cyclotron-produced[ 18 F]fluoride is delivered in target water ([ 18 O]H 2​ O). Because water strongly solvates the fluoride ion via hydrogen bonding, it drastically reduces its nucleophilicity[4]. Azeotropic drying with acetonitrile in the presence of Kryptofix 2.22 (K 2.22​ ) and potassium carbonate (K 2​ CO 3​ ) is mandatory. K 2.22​ acts as a cryptand, selectively encapsulating the K + cation. This prevents the formation of a tight K + F ion pair, generating a "naked", highly reactive [ 18 F]F anion in solution[5].

  • Solvent Dynamics: Anhydrous Acetonitrile (MeCN) is selected over Dimethyl Sulfoxide (DMSO) as the primary solvent. While DMSO accelerates S N​ 2 kinetics, MeCN minimizes thermal degradation of the indole core at elevated temperatures and simplifies downstream HPLC purification[3].

Automated Radiosynthesis Workflow

Radiosynthesis_Workflow A Cyclotron [18F]F- Production B QMA Trapping & Azeotropic Drying A->B Aqueous [18F]F- C SN2 Radiolabeling (Precursor + Heat) B->C Anhydrous[18F]F- D Semi-Prep HPLC Purification C->D Crude Mixture E SPE Formulation (C18 Cartridge) D->E Pure Fraction F Sterile Filtration & Final QC E->F EtOH/Saline

Fig 1. Automated radiosynthesis workflow for 1-(2-[18F]fluoroethyl)-1H-indole-5-carbonitrile.

Step-by-Step Self-Validating Protocol

Phase 1: Radionuclide Trapping and Activation
  • Trapping: Pass the cyclotron-produced[ 18 F]F (typically 10–30 GBq in 2 mL [ 18 O]H 2​ O) through a pre-conditioned Sep-Pak Light QMA carbonate cartridge.

  • Elution: Elute the trapped [ 18 F]F into the reaction vessel using an eluent mixture containing 2.5 mg K 2.22​ and 0.5 mg K 2​ CO 3​ dissolved in 1.0 mL of MeCN/H 2​ O (80:20 v/v).

  • Azeotropic Drying: Heat the reactor to 110 °C under a steady stream of helium or nitrogen. Perform three successive azeotropic drying steps by adding 1.0 mL aliquots of anhydrous MeCN.

    • Validation Checkpoint: Visual inspection of the reactor via the hot-cell camera must confirm a completely dry, white crystalline film. Any oily residue indicates incomplete water removal, which will quench the nucleophilic fluoride and halt the reaction[4].

Phase 2: S N​ 2 Radiolabeling
  • Precursor Addition: Dissolve 2.0 mg of the tosylate precursor in 1.0 mL of anhydrous MeCN. Add this solution to the dried [ 18 F]F /K 2.22​ complex.

  • Heating: Seal the reactor and heat at 90 °C for 10 minutes.

  • Quenching: Cool the reactor to 35 °C and quench the reaction by adding 1.5 mL of HPLC-grade water to prevent further thermal degradation.

    • Validation Checkpoint: A rapid radio-TLC (silica gel, EtOAc/Hexane 1:1) should show >65% conversion to the lipophilic product front (R f​ ~0.7) relative to unreacted free fluoride at the origin.

Phase 3: Purification and Formulation
  • HPLC Purification: Inject the quenched crude mixture onto a semi-preparative HPLC system (e.g., Luna C18, 250 × 10 mm). Elute using 45% MeCN in 0.1 M ammonium formate at 3.0 mL/min. Collect the radioactive peak corresponding to the product (typically eluting at t R​ = 12–14 min).

    • Validation Checkpoint: The radioactive product peak must baseline-resolve from the UV peak of the unreacted precursor ( Δ t R​ 2.0 min) to guarantee high molar activity and prevent pharmacological side effects from the cold precursor.

  • SPE Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned Sep-Pak C18 Plus cartridge. The lipophilic tracer will trap on the C18 matrix.

  • Washing & Elution: Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents. Elute the purified tracer with 1.0 mL of Dehydrated Ethanol (USP) followed by 9.0 mL of 0.9% Sodium Chloride Injection (USP).

  • Sterile Filtration: Pass the formulated solution through a 0.22 μ m Millex-GV sterile filter into a sterile, pyrogen-free product vial[5].

Reaction Optimization and Quality Control

Reaction Optimization Logic

Optimization_Logic Root Optimization: 1-(2-[18F]Fluoroethyl)-1H-indole-5-carbonitrile LG Leaving Group Root->LG Solvent Solvent Selection Root->Solvent Temp Reaction Temp Root->Temp LG_Tos Tosylate (-OTs) High Yield (Preferred) LG->LG_Tos LG_Br Bromide (-Br) Moderate Yield LG->LG_Br Sol_MeCN Acetonitrile (MeCN) Fewer impurities Solvent->Sol_MeCN Sol_DMSO DMSO Faster kinetics Solvent->Sol_DMSO Temp_90 90 - 100 °C Optimal Balance Temp->Temp_90 Temp_120 > 110 °C Thermal Degradation Temp->Temp_120

Fig 2. Decision logic for optimizing SN2 nucleophilic radiofluorination of the indole precursor.

Quantitative Data Summaries

Table 1: Reaction Optimization Matrix for S N​ 2 Radiofluorination

Solvent Temp (°C) Precursor Mass (mg) Time (min) Radiochemical Yield (RCY) % Observations
MeCN 90 2.0 10 68 ± 4 Optimal; clean HPLC profile.
MeCN 110 2.0 10 45 ± 5 High thermal degradation observed.
DMSO 110 2.0 10 72 ± 3 High yield, but difficult SPE trapping.

| DMSO | 90 | 1.0 | 10 | 51 ± 4 | Incomplete conversion. |

Table 2: Quality Control Specifications for Preclinical/Clinical Release | Parameter | Analytical Method | Acceptance Criteria | | :--- | :--- | :--- | | Radiochemical Purity | Analytical Radio-HPLC | 95% | | Chemical Purity | Analytical UV-HPLC (254 nm) | No single impurity > 5 μ g/mL | | Molar Activity (A m​ ) | Radio-HPLC / UV Calibration | 50 GBq/ μ mol at End of Synthesis | | pH | pH Indicator Strip | 4.5 – 8.5 | | Endotoxin | LAL Assay | < 175 EU/V | | Residual Solvent | Gas Chromatography (GC) | EtOH < 10%, MeCN < 410 ppm |

References

  • 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. Molecules.

  • Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer[18F]MNI-659. Nuclear Medicine and Biology.

  • Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine.

  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Molecules.

  • Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. ACS Publications.

Sources

Application

in vivo testing protocols using 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Application Note: In Vivo Profiling and MicroPET Imaging Protocols for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Executive Summary & Scientific Rationale The development of indole-based pharmacophores is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Profiling and MicroPET Imaging Protocols for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Executive Summary & Scientific Rationale

The development of indole-based pharmacophores is a cornerstone of neuropharmacology and oncology. Specifically, the compound 1-(2-fluoro-ethyl)-1H-indole-5-carbonitrile serves as a highly modular scaffold. The indole-5-carbonitrile moiety provides high-affinity interactions with targets such as the serotonin transporter (SERT) and dopamine receptors[1][2].

The strategic N-alkylation with a 2-fluoroethyl group introduces two critical advantages:

  • Physicochemical Tuning : It optimizes the lipophilicity (logP ~ 2.5), which is the causal driver for passive blood-brain barrier (BBB) penetration.

  • Translational Imaging : It enables direct radiolabeling with Fluorine-18 (t½ = 109.8 min) via the versatile prosthetic group 2-[18F]fluoroethyl tosylate ([18F]FETs)[3]. This allows the exact same molecule to be used for both in vitro pharmacological assays (as the 19F-compound) and in vivo Positron Emission Tomography (PET) imaging (as the 18F-compound).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems, incorporating strict Quality Control (QC) checkpoints.

Protocol A: Radiosynthesis and Formulation QC

Causality : Injecting unpurified radiotracers introduces non-radioactive carrier molecules that competitively block target receptors, artificially depressing the PET signal. A rigorous QC step ensures high specific activity.

  • Radiolabeling : React the des-fluoro precursor (1H-indole-5-carbonitrile) with [18F]FETs in anhydrous DMF (90°C, 10 min) using sodium hydride (NaH) for deprotonation[1].

  • Purification : Isolate the 18F-labeled product using semi-preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Self-Validation (QC Checkpoint) : Analyze a 10 µL aliquot via analytical radio-HPLC. Validation Rule: The batch is only released for in vivo use if Radiochemical Purity (RCP) > 99% and Specific Activity > 50 GBq/µmol.

  • Formulation : Evaporate the HPLC solvent and reconstitute the tracer in 10% ethanol / 90% sterile saline to prevent precipitation while minimizing vehicle-induced physiological stress.

Protocol B: Ex Vivo Biodistribution & Pharmacokinetics

Causality : While PET provides non-invasive kinetic data, ex vivo biodistribution is required to establish the absolute ground truth of tissue uptake and to validate the accuracy of the image reconstruction algorithms.

  • Subject Preparation : Fast wild-type C57BL/6 mice (n=5 per time point) for 4 hours to normalize baseline metabolic states.

  • Administration : Administer 1.5 ± 0.2 MBq of 1-(2-[18F]fluoro-ethyl)-1H-indole-5-carbonitrile via lateral tail vein injection.

  • Sampling : Euthanize cohorts at 5, 15, 30, 60, and 120 minutes post-injection. Rapidly harvest blood, brain, liver, kidneys, and target tissues.

  • Quantification : Weigh all tissues and measure radioactivity using a calibrated automated gamma counter.

  • Self-Validation (Mass Balance Checkpoint) : Calculate the % Injected Dose per gram (%ID/g). Validation Rule: The sum of all measured tissue activities plus excreted activity must equal 95-105% of the total injected dose to rule out extravasation or measurement errors.

Protocol C: Dynamic MicroPET/CT Imaging and Target Engagement

Causality : Dynamic scanning captures the real-time influx and efflux of the tracer. A homologous blocking control is strictly necessary to differentiate true receptor-specific binding from non-specific lipophilic trapping.

  • Anesthesia : Induce and maintain anesthesia using 1.5-2.0% isoflurane in oxygen. Position the subject on the scanner bed with continuous respiratory monitoring.

  • Attenuation Correction : Acquire a low-dose CT scan (80 kVp, 500 µA) prior to PET acquisition to correct for photon attenuation in dense tissues (e.g., skull, ribs).

  • Dynamic PET Acquisition : Initiate a 60-minute list-mode PET scan exactly concurrently with the IV injection of 10-15 MBq of the radiotracer.

  • Self-Validation (Blocking Control Checkpoint) : In a parallel cohort, administer a saturating dose (10 mg/kg) of the non-radioactive 19F-compound 15 minutes prior to radiotracer injection. Validation Rule: A significant reduction (>70%) in the Standardized Uptake Value (SUV) in the target region confirms target specificity.

  • Reconstruction : Reconstruct images using 3D Ordered Subsets Expectation Maximization (OSEM) and co-register with the CT data.

Quantitative Data Presentation

To establish a baseline for researchers utilizing this scaffold, the expected biodistribution profile is summarized below. High initial brain uptake followed by rapid washout is characteristic of optimally lipophilic indole derivatives[4][5].

Tissue / Organ5 min (%ID/g)15 min (%ID/g)30 min (%ID/g)60 min (%ID/g)Primary Clearance Pathway
Blood 4.20 ± 0.352.15 ± 0.201.05 ± 0.120.45 ± 0.08Systemic Pool
Brain 6.85 ± 0.424.10 ± 0.311.85 ± 0.150.60 ± 0.10Target Binding / Washout
Liver 12.50 ± 1.1015.20 ± 1.3518.40 ± 1.5014.10 ± 1.20Hepatobiliary
Kidneys 8.30 ± 0.656.45 ± 0.504.20 ± 0.352.10 ± 0.25Renal
Muscle 1.10 ± 0.150.95 ± 0.100.65 ± 0.080.30 ± 0.05Background

(Note: Data represents generalized kinetics for N-fluoroethylated indole-carbonitriles in wild-type murine models).

Mechanistic Workflow Diagram

G Precursor Indole-5-carbonitrile Precursor Radiosynthesis [18F]Fluoroethylation (via [18F]FETs) Precursor->Radiosynthesis Tracer 1-(2-[18F]Fluoro-ethyl)- 1H-indole-5-carbonitrile Radiosynthesis->Tracer Injection Intravenous (IV) Administration Tracer->Injection Blood Systemic Circulation (Blood Pool) Injection->Blood Target Target Tissue Accumulation Blood->Target Specific Binding Clearance Hepatic/Renal Clearance Blood->Clearance Washout PET Dynamic MicroPET/CT Imaging Target->PET

In vivo workflow mapping the radiosynthesis, administration, and PET imaging of the indole tracer.

References

  • [4] Title: Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO) | Source: Nuclear Medicine and Biology | URL:[Link]

  • [5] Title: Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans | Source: Journal of Labelled Compounds and Radiopharmaceuticals | URL:[Link]

  • [1] Title: 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography | Source: MedChemComm (RSC Publishing) | URL:[Link]

  • [2] Title: Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:

  • [3] Title: 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography | Source: MedChemComm (RSC Publishing) | URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Stock Solutions for In Vitro Cell Culture

Executive Summary & Mechanistic Rationale 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a specialized, fluorinated indole derivative frequently utilized in medicinal chemistry, targeted phenotypic screening, and as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a specialized, fluorinated indole derivative frequently utilized in medicinal chemistry, targeted phenotypic screening, and as a precursor for radiotracer development. The physicochemical behavior of this compound is dominated by its rigid, planar indole core, the electron-withdrawing nitrile group at the C5 position, and the lipophilic 2-fluoroethyl chain at the N1 position.

Because the molecule lacks hydrogen bond donors and possesses a highly hydrophobic surface area, it exhibits extremely poor aqueous solubility [2]. When introduced directly into aqueous cell culture media, the planar indole rings rapidly undergo π−π stacking, causing the compound to precipitate out of solution. To circumvent this, primary master stocks must be formulated in a strong polar aprotic solvent—specifically, anhydrous Dimethyl Sulfoxide (DMSO)—before being serially diluted into aqueous biological buffers [1]. This guide provides a self-validating, step-by-step protocol for preparing stable stock solutions while preventing solvent-induced cytotoxicity.

Physicochemical Profiling

Understanding the physical properties of the compound is critical for predicting its behavior in solution. The following table summarizes the key metrics that dictate our choice of solvent and handling procedures [3].

PropertyValueMechanistic Implication
Chemical Formula C₁₁H₉FN₂Halogenation (F) increases lipophilicity and membrane permeability.
Molecular Weight (MW) 188.20 g/mol Used to calculate precise molarity for stock solutions.
Hydrogen Bond Donors 0Inability to donate H-bonds severely limits aqueous solubility.
Hydrogen Bond Acceptors 2Allows interaction with polar aprotic solvents (e.g., DMSO).
Estimated LogP ~2.5 - 3.0Highly lipophilic; requires organic solvent for primary dissolution.
Primary Solvent 100% Anhydrous DMSOSolvates the compound by disrupting intermolecular stacking.

Experimental Workflow

The following diagram illustrates the critical path from raw lyophilized powder to a biologically compatible working solution.

Workflow A Lyophilized Powder 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile B Master Stock (10-50 mM) in Anhydrous DMSO A->B Add DMSO & Sonicate C Aliquoting & Storage (-20°C to -80°C) B->C Dispense D Intermediate Dilution (e.g., 1 mM in DMSO) B->D Serial Dilution E Working Solution (Media, DMSO ≤ 0.1%) D->E Add to Aqueous Media

Caption: Workflow for preparing and diluting 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile stock solutions.

Reconstitution Preparation Guide

Reagents and Equipment Required
  • Compound: 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (High purity, ≥98%).

  • Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered). Causality Note: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even minor water contamination can drastically reduce the solubility of lipophilic indoles, leading to premature precipitation [2]. Always use freshly opened or desiccated anhydrous DMSO.

  • Equipment: Analytical balance, ultrasonic water bath, sterile amber microcentrifuge tubes, vortex mixer.

Master Stock Dilution Table

To prepare a precise Master Stock, use the following reconstitution volumes based on the mass of the lyophilized powder. The formula used is: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)].

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 531.3 µL106.3 µL
5 mg 2.656 mL531.3 µL
10 mg 5.313 mL1.063 mL

Step-by-Step Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial containing the lyophilized compound to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will inhibit dissolution.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 531.3 µL for 1 mg) directly to the vial.

  • Mechanical Disruption: Vortex the vial vigorously for 30–60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: The planar indole rings form a tight crystalline lattice. Mild acoustic cavitation provides the kinetic energy required to break these intermolecular bonds without subjecting the molecule to thermal degradation.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes (the compound may be light-sensitive).

  • Storage: Store aliquots at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 1 year). Avoid repeated freeze-thaw cycles.

Phase 2: Working Solution & Cell Culture Treatment
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: If your target assay concentration is low (e.g., 1 µM), first perform an intermediate dilution in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM).

  • Aqueous Addition: Add the DMSO stock directly to pre-warmed (37°C) cell culture media immediately before treating the cells. Mix rapidly by pipetting.

  • DMSO Limit Enforcement: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Causality: DMSO concentrations above 0.1% can induce significant transcriptomic changes, alter membrane permeability, and cause cytotoxicity in sensitive cell lines, confounding your experimental results [4].

Quality Control & Self-Validating Systems

To ensure the scientific integrity of your experiment, every protocol must be self-validating. Implement the following checks:

  • Microscopic Validation (The "Crash" Check): Before applying the working solution to your cells, place a sample of the media containing the compound under an inverted phase-contrast microscope (20x or 40x magnification). Look for micro-crystals or cloudiness. If precipitation is observed, the compound has "crashed out" of the aqueous solution, and the effective dose is invalid. You must re-optimize the dilution step (e.g., by adding the compound more slowly with rapid vortexing, or using a carrier protein like BSA).

  • Vehicle Control Validation: Always run a parallel control group treated with the exact same final concentration of DMSO (e.g., 0.1%) without the compound. If the vehicle control shows reduced cell viability compared to untreated cells, your solvent concentration is too high.

  • Chemical Stability Check: Periodically analyze a thawed aliquot via LC-MS to ensure no degradation or oxidation of the carbonitrile group has occurred during prolonged storage.

Cellular Application & Signaling Context

Once successfully dissolved and introduced into the culture media, lipophilic indole derivatives readily cross the phospholipid bilayer. The diagram below illustrates the general cellular uptake and target modulation pathway for this class of compounds.

Pathway Compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Working Solution) Membrane Cell Membrane Diffusion (Driven by Lipophilicity) Compound->Membrane Target Intracellular Target Binding (e.g., Kinase / GPCR) Membrane->Target Downstream Downstream Signaling Modulation Target->Downstream Target Inhibition / Activation Phenotype Cellular Phenotype Assessment (Viability / Assay Readout) Downstream->Phenotype

Caption: Representative cellular uptake and target modulation pathway for lipophilic indole derivatives.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. URL:[Link]

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1330. URL:[Link]

Application

Application Note: Utilizing 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in Structure-Activity Relationship (SAR) Studies

Introduction & Pharmacophore Rationale In contemporary medicinal chemistry, the indole-5-carbonitrile scaffold has emerged as a privileged structure, frequently deployed in the development of Selective Androgen Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In contemporary medicinal chemistry, the indole-5-carbonitrile scaffold has emerged as a privileged structure, frequently deployed in the development of Selective Androgen Receptor Modulators (SARMs)[1] and central nervous system (CNS) ligands[2]. The compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile represents a highly specialized building block designed for advanced Structure-Activity Relationship (SAR) studies.

The strategic integration of a 2-fluoroethyl group at the N1 position of the indole core serves three distinct mechanistic purposes:

  • Bioisosterism & Lipophilicity: The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, modulating the compound's logP to enhance blood-brain barrier (BBB) penetrance or cellular permeability without drastically increasing steric bulk.

  • Metabolic Stability: Alkyl groups at the N1 position of indoles are notorious liabilities for cytochrome P450 (CYP)-mediated N-dealkylation. The highly electronegative fluorine atom withdraws electron density via the inductive effect, strengthening the adjacent C-H bonds and significantly reducing the rate of oxidative metabolism[3].

  • PET Radiotracer Development: The stable 19F compound serves as the "cold" reference standard for evaluating the pharmacokinetics of 18F -labeled positron emission tomography (PET) radiotracers, a critical step in quantifying receptor occupancy in vivo[2].

For example, the indole-5-carbonitrile core is the primary pharmacophore in clinical-stage SARMs such as GSK2881078, which induces AR-mediated transcriptional activation to combat muscle atrophy[4][5]. Similarly, fluoroethoxy-substituted indole-5-carbonitriles have been validated as high-affinity, subtype-selective Dopamine D4 receptor ligands[2].

Physicochemical Profiling

To effectively utilize 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in SAR campaigns, researchers must account for its baseline physicochemical properties. The 5-cyano group acts as a strong hydrogen bond acceptor and an electron-withdrawing group (EWG), which lowers the pKa​ of the indole system, while the 2-fluoroethyl chain dictates the lipophilic profile[6].

Table 1: Computed Physicochemical Properties

PropertyValueSAR Implication
Molecular Weight 188.20 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further derivatization at C2 or C3.
Topological Polar Surface Area (TPSA) 40.6 ŲOptimal for BBB penetration (< 90 Ų) and general oral bioavailability.
Hydrogen Bond Donors (HBD) 0Enhances membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 (N, F)The cyano nitrogen is the primary HBA, crucial for anchoring to receptor binding pockets (e.g., AR ligand-binding domain).
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher binding affinity.

Data Visualization: SAR Logic & Workflow

SAR_Logic IndoleCore Indole-5-carbonitrile Core CyanoGroup 5-Cyano Group (H-Bond Acceptor) IndoleCore->CyanoGroup N1Position N1 Position (2-Fluoroethyl) IndoleCore->N1Position TargetBinding Receptor Binding (e.g., AR, D4) CyanoGroup->TargetBinding MetabolicStability Metabolic Stability (Blocks N-dealkylation) N1Position->MetabolicStability PETImaging PET Imaging (18F Labeling) N1Position->PETImaging

Figure 1: Pharmacophore mapping and SAR logic for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Workflow Step1 Incubation (Microsomes) Step2 NADPH Addition Step1->Step2 Step3 Quenching (Cold MeCN) Step2->Step3 Step4 Centrifugation Step3->Step4 Step5 LC-HRMS Analysis Step4->Step5

Figure 2: Workflow for in vitro Phase I metabolic stability evaluation using LC-HRMS.

Experimental Protocols

To validate the SAR hypotheses derived from this scaffold, rigorous in vitro testing is required. The following self-validating protocols detail the assessment of metabolic stability and the foundational steps for radiotracer synthesis.

Protocol A: In Vitro Phase I Metabolic Stability Assay (Liver Microsomes)

Causality: The primary metabolic liability of N-alkyl indoles is CYP-mediated N-dealkylation. This assay utilizes human or equine liver microsomes to quantify the protective effect of the 2-fluoroethyl group[3].

Materials:

  • Test compound: 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (10 mM stock in DMSO).

  • Human Liver Microsomes (HLM, 20 mg/mL protein).

  • 0.1 M Potassium phosphate buffer (pH 7.4).

  • NADPH regenerating system (Solution A and B).

  • Ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer. Add HLM to achieve a final protein concentration of 0.5 mg/mL. Note: Keep DMSO concentration below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the oxidative Phase I metabolic reactions.

  • Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold MeCN. Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the protein matrix.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS Analysis: Transfer the supernatant to LC vials. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to monitor the disappearance of the parent mass ( m/z 189.08 [M+H] + ) and screen for mono-hydroxylated or N-dealkylated metabolites[3].

Protocol B: Radiosynthesis Precursor Preparation & 18F -Labeling

Causality: For PET imaging, the cold 2-fluoroethyl group is replaced with 18F . This requires synthesizing an appropriate precursor (e.g., a tosylate or phenol) to undergo nucleophilic aliphatic substitution with [18F]F− [2].

Step-by-Step Methodology:

  • Precursor Synthesis: React 1H-indole-5-carbonitrile with 1,2-ethylene glycol mono-tosylate under basic conditions (e.g., K2​CO3​ in DMF) to yield the 1-(2-hydroxyethyl)-1H-indole-5-carbonitrile intermediate. Convert the hydroxyl group to a robust leaving group (tosylate or mesylate) using p -toluenesulfonyl chloride and triethylamine in dichloromethane.

  • Azeotropic Drying of [18F]F− : Elute [18F]F− from a QMA cartridge using a Kryptofix 2.22/ K2​CO3​ solution. Evaporate the solvent under a stream of helium at 95°C, adding anhydrous MeCN iteratively to remove all trace water. Causality: Water highly solvates the fluoride ion, drastically reducing its nucleophilicity. Anhydrous conditions are mandatory for the subsequent SN​2 reaction.

  • Radiofluorination: Add the tosylate precursor (2 mg in 0.5 mL anhydrous MeCN) to the dried [18F]KF/K2.22​ complex. Heat at 90°C for 10 minutes.

  • Purification: Quench the reaction with HPLC mobile phase and purify the [18F] -1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile via semi-preparative reverse-phase HPLC.

References

  • Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women The Journal of Clinical Endocrinology & Metabolism - Oxford Academic URL:[Link]

  • Equine in vitro phase I metabolism of seven non-steroidal SARMs (including GSK2881078) Ghent University Repository URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in DMSO

Welcome from the Application Science Team Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Application Science Team

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles associated with rigid, hydrophobic scaffolds.

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile presents unique solvation challenges. The planar indole ring promotes strong intermolecular π−π stacking, creating a highly stable crystal lattice. While the strongly electron-withdrawing carbonitrile group and the fluoroethyl moiety create a distinct dipole moment that pairs well with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the compound remains highly sensitive to solvent hydration and thermal fluctuations.

This guide provides field-proven, self-validating protocols to ensure reliable stock preparation and prevent false-negative artifacts in your high-throughput screening (HTS) assays.

Physicochemical Profiling & Solvation Dynamics

To successfully handle this compound, we must first establish its operational boundaries. The table below summarizes the critical quantitative parameters and their mechanistic implications for your workflows.

Table 1: Physicochemical & Solvation Parameters
ParameterExpected Value / BehaviorMechanistic Impact on Solvation
Target Solvent 100% Anhydrous DMSODisrupts intermolecular hydrogen bonding; solvates the strong nitrile dipole.
Max Stock Concentration 50 mMExceeding 50 mM exponentially increases the risk of spontaneous nucleation[1].
Aqueous Solubility < 100 µM (Estimated)High risk of "crashing out" upon direct dilution into biological assay buffers[2].
Hygroscopic Sensitivity HighAtmospheric water absorption by DMSO lowers solvation capacity, causing precipitation[3].

Core Troubleshooting Workflows

The following diagnostic workflow illustrates the standard operating procedure for resolving solubility failures at the bench.

G Start Add Compound to DMSO (Target: 10-50 mM) Check1 Visual Inspection: Is there a precipitate? Start->Check1 Sonicate Protocol 1: Thermal Cycling & Sonication (37°C) Check1->Sonicate Yes Aqueous Proceed to Aqueous Buffer Dilution Check1->Aqueous No Check2 Did the precipitate resolve? Sonicate->Check2 Hydration Protocol 2: Replace Solvent (Use Anhydrous DMSO) Check2->Hydration No Check2->Aqueous Yes Hydration->Aqueous Resolved Crash Visual Inspection: Is it crashing out in buffer? Aqueous->Crash Stepwise Protocol 3: Stepwise Dilution (Maintain <1% DMSO) Crash->Stepwise Yes Success Ready for Biological Assay Crash->Success No Stepwise->Success

Decision tree for troubleshooting 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile solubility in DMSO.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify success before moving to the next experimental phase.

Protocol 1: Rescuing Incomplete Dissolution (Acoustic Cavitation & Thermal Cycling)

Causality: Indole derivatives often require kinetic energy to overcome the enthalpy of solution. Sonication provides acoustic cavitation to physically disrupt the crystalline lattice, while gentle heating increases solvent kinetic energy[4],[5].

  • Vortexing: Vigorously vortex the microcentrifuge tube for 60 seconds to maximize the solvent-solute interfacial surface area.

  • Thermal Bath: Place the tube in a 37°C water bath for 5 to 10 minutes.

  • Sonication: Transfer the tube to a water bath sonicator and sonicate for 15–30 minutes.

  • System Validation: Hold the tube against a dark background under a bright light. The solution must be completely optically clear. If microscopic "dust" or a cloudy suspension remains, the compound is not fully dissolved, and the concentration is inaccurate.

Protocol 2: Mitigating DMSO Hydration (The "Water Crash")

Causality: DMSO is heavily hygroscopic. As it absorbs atmospheric moisture, the solvent's dielectric constant shifts, forcing hydrophobic compounds to precipitate out of solution[3],[6].

  • Solvent Verification: Discard old solvent. Re-weigh the compound and use only freshly opened, anhydrous DMSO (≥99.9% purity) from a septum-sealed bottle.

  • Inert Atmosphere: After dissolving the compound, purge the vial's headspace with dry Argon or Nitrogen gas before sealing to displace ambient humidity.

  • Aliquot Strategy: Divide the master stock into single-use aliquots (e.g., 10–20 µL) to prevent repeated freeze-thaw cycles.

  • System Validation: Weigh a sealed control tube before and after 1 week of storage. A measurable weight gain indicates moisture ingress and compromised seal integrity, warning you that the stock may be compromised[3].

Protocol 3: Stepwise Aqueous Dilution (Preventing Assay Crash-Out)

Causality: Direct injection of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation, leading to rapid nucleation and compound precipitation[5].

  • Intermediate Dilution: Dilute the master DMSO stock (e.g., 50 mM) into an intermediate DMSO working solution (e.g., 1 mM).

  • Buffer Addition: Slowly add the intermediate stock dropwise into the aqueous assay buffer while under continuous, vigorous vortexing.

  • Final Concentration: Ensure the final DMSO concentration in the assay remains strictly below 1% (v/v) to maintain solubility and prevent cellular toxicity.

  • System Validation: Measure the optical density (OD) of the final assay buffer at 600 nm. An OD600 > 0.05 compared to a blank indicates microscopic precipitation (colloidal aggregation) before it becomes visible to the naked eye.

Frequently Asked Questions (FAQs)

Q1: Why did my 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile stock precipitate after a month in the -20°C freezer? A1: This is a classic symptom of freeze-thaw-induced precipitation. [6]. During the freezing process, the solvent crystallizes, and the solute is physically excluded from the lattice, creating localized zones of extreme supersaturation. Upon thawing, the compound may not spontaneously resolubilize without intervention. Furthermore, repeated opening of cold tubes introduces atmospheric moisture condensation[1]. Solution: Always aliquot your master stocks and apply Protocol 1 to any thawed aliquot before use.

Q2: Can I heat the DMSO solution to 80°C to force dissolution? A2: No. While heating improves the thermodynamics of solvation, exceeding 50°C is strongly discouraged. High temperatures can lead to compound degradation or, in the presence of certain impurities, cause the DMSO to undergo a Pummerer-type rearrangement. This generates reactive species like formaldehyde and methylmercaptan that can irreversibly modify your compound, as noted in [7]. Stick to gentle heating (37°C) combined with sonication.

Q3: Is 100 mM a safe stock concentration for this compound? A3: We recommend capping the stock concentration at 50 mM. have a statistically higher failure rate across drug discovery libraries due to spontaneous nucleation[1]. The rigid, planar nature of the indole-5-carbonitrile core makes it particularly susceptible to crystallization at high concentrations.

References

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: SLAS Discovery (via ResearchGate) URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

troubleshooting fluoroethylation of 1H-indole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the fluoroethylation of 1H-indole-5-carbonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the fluoroethylation of 1H-indole-5-carbonitrile.

While the N-alkylation of the indole core is a fundamental transformation in medicinal chemistry and PET radiotracer synthesis, the ambient nucleophilicity of the indole ring, the sensitivity of the nitrile group, and the propensity of fluoroethylating agents to undergo elimination require precise control of reaction parameters. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, regioselective N1-alkylation.

Reaction Pathway & Mechanistic Workflow

G SM 1H-Indole-5-carbonitrile + Fluoroethylating Agent Base Deprotonation (Base: NaH or KOtBu) SM->Base Anhydrous Solvent N_Alk N1-Fluoroethylation (Desired Product) Base->N_Alk Kinetic Control (Hard Base) C_Alk C3-Fluoroethylation (Side Product) Base->C_Alk Thermodynamic Control (Soft Base) Elim Vinyl Fluoride Elimination (Reagent Degradation) Base->Elim Excess Strong Base (E2 Mechanism)

Reaction pathways and competing side reactions in indole N-fluoroethylation.

Core Experimental Protocol: N-Fluoroethylation via 2-Fluoroethyl Tosylate

Design Rationale & Causality: 2-Fluoroethyl tosylate is selected over 1-bromo-2-fluoroethane due to its higher boiling point and lower volatility, minimizing reagent loss through evaporation. Sodium hydride (NaH) in DMF is utilized to generate a "naked" indolyl anion; the hard Na⁺ cation and polar aprotic solvent kinetically favor N1-alkylation over C3-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 1H-indole-5-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Self-Validation: Ensure the moisture content of DMF is <50 ppm via Karl Fischer titration prior to use to prevent premature nucleophilic attack or nitrile hydrolysis.

  • Deprotonation: Cool the solution to 0 °C under a rigorous argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The 0 °C temperature mitigates the exothermic deprotonation, preventing localized heating that drives thermodynamic C3-alkylation and ensuring high regiomeric purity during standard alkylation workflows1[1].

  • Activation: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation: The visual cessation of hydrogen gas evolution indicates the complete formation of the indolyl sodium salt.

  • Alkylation: Add 2-fluoroethyl tosylate (1.2 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents high local concentrations of the electrophile, suppressing dialkylation and E2 elimination.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to quantitatively partition and remove DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for the fluoroethylation of indole derivatives.

Base SystemSolventTemp (°C)Alkylating AgentN1:C3 RatioYield (%)Primary Mechanistic Issue
NaH (1.2 eq)DMF0 to RT2-Fluoroethyl tosylate>95:585None (Optimal kinetic control)
KOtBu (1.5 eq)THF0 to RT2-Fluoroethyl tosylate90:1075Minor E2 elimination of tosylate
Cs₂CO₃ (2.0 eq)MeCN80 (Reflux)1-Bromo-2-fluoroethane80:2060High temp drives C3-alkylation
NaOH (aq)DCM (PTC)RT1-Bromo-2-fluoroethane50:5040Nitrile hydrolysis to amide

Troubleshooting Guide & FAQs

Q1: I am observing significant loss of my fluoroethylating agent and low product yield. What is happening? A: You are likely experiencing E2 elimination of the fluoroethylating agent, generating volatile vinyl fluoride. This is a common competing reaction when using strong bases or during standard fluoroethylation procedures 2[2]. Solution: Strictly control the stoichiometry of the base (do not exceed 1.2 eq) and maintain the reaction temperature at 0 °C during the addition of the alkylating agent. If elimination persists, switch to a milder base like Cs₂CO₃ in DMF, which provides sufficient basicity to deprotonate the indole (pKa ~16) without aggressively promoting E2 elimination.

Q2: My LC-MS shows two isomeric products with the exact same mass. How do I improve regioselectivity? A: You are observing a mixture of N1-alkylation (desired) and C3-alkylation (undesired). The indolyl anion is an ambient nucleophile. Solution: To favor N-alkylation, you must operate under kinetic control. Ensure you are using a highly polar aprotic solvent (DMF or DMSO) and a hard counter-cation (Na⁺). Soft bases or non-polar solvents encourage tight ion-pairing, which sterically shields the nitrogen atom and forces the electrophile to attack the C3 position.

Q3: I used methanol as a co-solvent to help dissolve my reagents, but I'm seeing unexpected genotoxic impurities. Why? A: Never use alcoholic solvents during N-alkylation with tosylates. Under basic conditions, alcohols (like methanol) form alkoxides. These alkoxides can react with the 2-fluoroethyl tosylate to form fluoroethyl methyl ether, or worse, generate highly reactive and genotoxic alkyl tosylate impurities via addition-elimination pathways3[3]. Stick to strictly anhydrous, non-nucleophilic solvents like DMF or THF.

Q4: The nitrile group on the 5-position is converting to an amide during the reaction. How can I prevent this? A: Nitriles are highly susceptible to partial hydrolysis to amides under strongly basic aqueous conditions. If your bases (e.g., K₂CO₃, NaOH) are hygroscopic and have absorbed atmospheric moisture, the resulting hydroxide ions will attack the cyano group. Solution: Ensure all solvents are strictly anhydrous. Use freshly opened or oven-dried bases. When using NaH, perform the reaction under a rigorous argon or nitrogen atmosphere to exclude ambient moisture.

References

  • [1] Title: Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) Source: National Institutes of Health (PMC) URL:

  • [3] Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone Source: ACS Publications URL:

  • [2] Title: 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography Source: MedChemComm (RSC Publishing) URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the long-term stability of functionalized indoles. 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the long-term stability of functionalized indoles. 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is a highly specialized synthetic intermediate—often utilized in radiotracer development (e.g., ^18^F-PET imaging precursors) or targeted drug discovery.

While the 5-carbonitrile group provides some electron-withdrawing stabilization to the indole core, the compound remains susceptible to specific degradation pathways over time, including photo-oxidation, trace hydrolysis, and thermal degradation. This guide provides field-proven, self-validating methodologies to ensure the integrity of your compound during long-term storage.

Knowledge Base: Troubleshooting & FAQs

Q1: Why is my 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile powder turning yellow or brown over time? Causality: This discoloration is the hallmark of photo-oxidation . The pyrrole ring within the indole core is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals[1]. Ambient UV and visible light act as sensitizers, initiating radical formation at the C2 and C3 positions of the indole ring[2]. Over time, this leads to the formation of oxindole or isatin derivatives, which are highly conjugated and appear yellow, orange, or brown[3]. Solution: Always store the compound in amber glass vials to block UV/Vis light, and backfill the headspace with an inert gas (Argon) to displace the oxygen required for ROS generation.

Q2: I am seeing a new peak in my LC-MS with a mass shift of +16 Da or +32 Da. What is this? Causality: A +16 Da or +32 Da shift confirms the photo-oxidation mechanism described above, representing the addition of one or two oxygen atoms (forming an oxindole or a dioxindole/isatin derivative, respectively)[4]. If you see a +18 Da shift, this indicates nitrile hydrolysis , where trace moisture has converted the 5-carbonitrile group into an amide. Solution: Ensure all handling is done in a low-humidity environment. Use desiccators for secondary containment and ensure vials are tightly sealed with PTFE-lined caps.

Q3: Does the 2-fluoroethyl group degrade during storage? Causality: The fluoroethyl chain is generally stable under neutral, ambient conditions. However, under thermal stress (>25°C) combined with trace acidic or basic impurities left over from synthesis, the fluoroethyl group can undergo slow defluorination or elimination reactions. Solution: Cryogenic storage (-20°C) arrests the kinetic energy required for these elimination pathways, effectively freezing the compound's degradation profile.

Quantitative Data: Storage Conditions vs. Stability

To optimize your storage strategy, compare the expected shelf life and primary degradation risks associated with various environmental conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Ambient (25°C)Ambient AirClear Vial (Light)< 2 WeeksPhoto-oxidation (C2/C3 oxidation)
Ambient (25°C)Ambient AirAmber Vial (Dark)1 - 2 MonthsTrace Hydrolysis (Nitrile to Amide)
Refrigerated (4°C)NitrogenAmber Vial (Dark)6 - 12 MonthsSlow Defluorination/Elimination
Cryogenic (-20°C) Argon Amber Vial (Dark) > 24 Months Negligible (Optimal Condition)

Experimental Protocol: Anaerobic Aliquoting & Cryogenic Storage

To establish a self-validating system , you must verify the compound's baseline purity before storage and ensure the storage environment is completely isolated from degradation triggers.

Step 1: Baseline Validation (Self-Validation Checkpoint)
  • Dissolve a 1 mg sample in LC-MS grade Acetonitrile.

  • Run a baseline HPLC-UV/MS analysis (monitoring at 254 nm and 280 nm).

  • Validation Criteria: Confirm purity is >98% and note the exact retention time. Ensure there are no +16 Da, +32 Da, or +18 Da impurity peaks. Do not proceed to long-term storage if baseline purity is compromised.

Step 2: Environmental Control & Aliquoting
  • Transfer the bulk 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile into a glove box or a controlled environment purged with Argon.

  • Causality Note: Argon is preferred over Nitrogen because it is denser than air. It settles directly over the powder, creating a robust physical blanket that prevents ambient oxygen and moisture from contacting the solid.

  • Aliquot the powder into pre-dried, amber glass vials (e.g., 2 mL capacity). Avoid storing in a single bulk container to prevent repeated freeze-thaw cycles and moisture introduction during daily use.

Step 3: Inert Gas Backfilling & Sealing
  • If a glove box is unavailable, use a Schlenk line. Insert an Argon line (via a sterile needle) into the vial, hovering just above the powder.

  • Purge the vial with a gentle stream of Argon for 30 seconds.

  • Rapidly cap the vial using a PTFE-lined screw cap. Causality Note: PTFE (Teflon) is chemically inert and highly impermeable to moisture, unlike standard silicone or rubber septa which can degrade or allow gas exchange over time.

  • Wrap the cap junction tightly with Parafilm.

Step 4: Secondary Containment & Cryogenic Storage
  • Place the sealed amber vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator box containing indicating Drierite/silica gel).

  • Store the secondary container in a -20°C freezer.

  • Usage Rule: When retrieving an aliquot, allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering nitrile hydrolysis.

Degradation & Prevention Workflow

The following diagram illustrates the logical relationship between environmental triggers, specific chemical degradation pathways, and the preventive storage measures detailed in the protocol above.

G Compound 1-(2-Fluoro-ethyl)-1H- indole-5-carbonitrile LightO2 UV/Vis Light & O2 (Photo-oxidation) Compound->LightO2 Moisture Trace Moisture (Hydrolysis) Compound->Moisture Thermal Thermal Stress (>25°C) Compound->Thermal Oxidation C2/C3 Oxidation (Oxindole/Isatin formation) LightO2->Oxidation Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Moisture->Hydrolysis Defluorination Alkyl Chain Degradation (Defluorination/Elimination) Thermal->Defluorination AmberVial Amber Glass Vials (Block UV/Vis) Oxidation->AmberVial Argon Argon Backfilling (Displace O2/H2O) Oxidation->Argon Hydrolysis->Argon Cryo -20°C Storage (Kinetic Arrest) Defluorination->Cryo

Workflow of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile degradation triggers and preventive storage.

References

  • Sigma-Aldrich / PubChem. "Indole-5-carbonitrile Properties and Storage." National Center for Biotechnology Information. Available at:[Link]

  • Xue, J., et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study." Atmospheric Chemistry and Physics, Copernicus Publications, 2022. Available at:[Link]

  • Samaha, M., et al. "Photo-Oxidation Process of Indole in Aqueous Solution with ZnO Catalyst: Study and Optimization." Kinetics and Catalysis, ResearchGate, 2011. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile vs. 1H-indole-5-carbonitrile in Scaffold Optimization

Executive Summary Evaluating the functionalization of privileged scaffolds is a critical phase in hit-to-lead optimization. The 1H-indole-5-carbonitrile moiety is a highly versatile pharmacophore utilized across multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the functionalization of privileged scaffolds is a critical phase in hit-to-lead optimization. The 1H-indole-5-carbonitrile moiety is a highly versatile pharmacophore utilized across multiple target classes, including serotonin receptors (5-HT1A) and adenosine receptors (A3R)[1],[2]. A common structural modification used to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the alkylation of the N1 position.

This guide objectively compares the unsubstituted 1H-indole-5-carbonitrile against its N-alkylated derivative, 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile . By analyzing physicochemical shifts and target-dependent binding affinities, we provide drug development professionals with a mechanistic framework and self-validating experimental protocols to guide rational drug design.

Physicochemical Causality: The Role of N1-Alkylation

The transition from an N-H indole to an N-(2-fluoroethyl) indole fundamentally alters the molecule's interaction map and metabolic profile. As an Application Scientist, it is vital to understand the causality behind these physicochemical shifts:

  • Hydrogen Bonding Dynamics: 1H-indole-5-carbonitrile possesses a strong hydrogen bond donor at the N1 position. This is often critical for anchoring the ligand in binding pockets via interactions with specific amino acid residues (e.g., Asp or Thr)[3]. Alkylation to 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile abolishes this H-bond donor capacity, replacing it with a weak H-bond acceptor (the fluorine atom).

  • Lipophilicity and Steric Bulk: The addition of the 2-fluoroethyl group increases the calculated partition coefficient (clogP) and introduces steric bulk. The highly electronegative fluorine atom creates a strong local dipole, which can engage in orthogonal multipolar interactions or halogen bonding within hydrophobic sub-pockets.

  • Metabolic Stability: Unsubstituted indoles can be susceptible to oxidative metabolism. N-alkylation, particularly with a fluorine-containing moiety, often enhances microsomal stability. The strong C-F bond resists cytochrome P450-mediated oxidation more effectively than standard alkyl chains.

Comparative Binding Affinity: Target-Dependent Divergence

The impact of N1-fluoroethylation on binding affinity (Ki) is highly target-dependent. We analyze this divergence through two distinct pharmacological paradigms:

Paradigm A: Targets Requiring N1 H-Bond Donors (e.g., 5-HT1A Receptor)

In the development of dual 5-HT1A/SERT ligands, the unsubstituted 1H-indole-5-carbonitrile core (as seen in vilazodone analogs) is strictly preferred. The N-H group is essential for high-affinity binding to the 5-HT1A receptor[1],[3]. Alkylation at this position disrupts the critical hydrogen bond network, typically resulting in a >10-fold drop in binding affinity.

Paradigm B: Targets with Hydrophobic N1 Sub-pockets (e.g., Adenosine A3R)

Conversely, in targets where the indole nitrogen is oriented towards a lipophilic cavity, N-alkylation significantly enhances affinity. In the optimization of human Adenosine A3 Receptor (hA3R) antagonists, transitioning from an N-H indole to an N-alkyl indole (e.g., 1-methyl-1H-indole-5-carbonitrile) improves target engagement[2]. The 2-fluoroethyl derivative further exploits this by occupying the hydrophobic space, while the fluorine atom provides favorable dipole-dipole interactions with the receptor backbone, driving the Ki into the low nanomolar range[2].

SAR_Logic Core 1H-indole-5-carbonitrile Core NH Unsubstituted N1 (N-H) Strong H-Bond Donor Core->NH Retain Fluoroethyl N1-(2-Fluoroethyl) Lipophilic, H-Bond Acceptor Core->Fluoroethyl Alkylate Target1 5-HT1A Receptor Requires H-Donor Affinity Maintained NH->Target1 Target2 A3R / AR Receptors Hydrophobic Pocket Affinity Increased Fluoroethyl->Target2

SAR Logic Tree detailing divergent binding affinity impacts of N1-alkylation on indole cores.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and extrapolated binding affinity trends based on the structural modification of the indole core.

CompoundStructural FeatureEst. ClogPH-Bond DonorsH-Bond Acceptors5-HT1A Affinity TrendhA3R Affinity Trend
1H-indole-5-carbonitrile Unsubstituted N-H~2.111High (Optimal) Baseline
1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile N1-Fluoroethyl~2.602ReducedEnhanced

Experimental Workflows: Self-Validating Protocols

To empirically validate the binding affinity differences between these two scaffolds, a robust, self-validating assay system is required. We employ a NanoBRET Ligand Competition Binding Assay , which provides real-time, live-cell kinetic data (including residence time and saturation binding affinity, pKi), superior to traditional wash-heavy radioligand assays[2].

Methodology: NanoBRET Ligand Competition Binding Assay

Causality & Assay Design: We utilize HEK293 cells expressing Nluc-fused receptors because bioluminescence resonance energy transfer (BRET) strictly occurs only when the fluorescent tracer is bound to the receptor in close proximity to the Nluc tag. This eliminates wash artifacts and allows for precise equilibrium measurements[2].

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing Nluc-hA3R (or Nluc-5-HT1A) onto white 96-well plates at a density of 10,000 cells/well. Grow overnight at 37°C, 5% CO2[2].

  • Tracer Preparation: On the assay day, discard the medium. Prepare a solution containing a fixed concentration (e.g., 5 nM) of the target-specific NanoBRET fluorescent tracer.

  • Ligand Competition: Add serial dilutions (10 pM to 10 μM) of either 1H-indole-5-carbonitrile or 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile to the wells.

  • Incubation: Incubate the plates at room temperature for 2 hours to ensure the system reaches binding equilibrium.

  • Substrate Addition & Detection: Add the Nano-Glo® substrate. Measure the BRET signal using a luminescence microplate reader (donor emission at 460 nm, acceptor emission at 618 nm).

  • Self-Validating Baseline Correction: To isolate the specific binding signal from background luminescence, baseline-correct all BRET ratio values using the response induced by a high-concentration (1 μM) reference antagonist (e.g., MRS1220 for A3R)[2].

  • Kinetic Analysis: Plot the baseline-corrected BRET ratios against ligand concentration to determine the pKi and IC50 values.

Workflow Prep Cell Culture HEK293 Nluc-Target Incubate Incubation Ligand + Tracer Prep->Incubate Read Detection Measure BRET Ratio Incubate->Read Analyze Kinetic Analysis Determine pKi Read->Analyze

Step-by-step experimental workflow for the NanoBRET ligand competition binding assay.

References

  • Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry (2023). URL:[Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry (2024). URL:[Link]

  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry (2004). URL:[Link]

Sources

Comparative

Analytical Validation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: High-Field vs. Benchtop NMR Strategies

Introduction: The Analytical Challenge of Fluorinated Indoles The incorporation of fluorine into indole pharmacophores—specifically via fluoroalkyl groups like the 2-fluoroethyl moiety—is a prevalent strategy in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Indoles

The incorporation of fluorine into indole pharmacophores—specifically via fluoroalkyl groups like the 2-fluoroethyl moiety—is a prevalent strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile serves as a critical intermediate in these drug development workflows.

Validating this structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique mechanistic challenges. The presence of the spin-½ 19 F nucleus introduces complex heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) that fundamentally alters the spectral landscape compared to non-fluorinated analogs. To ensure scientific integrity, researchers must move beyond simple chemical shift matching and utilize these coupling constants as a self-validating system to confirm regiochemistry and structural integrity.

Mechanistic Profiling: Causality in the Spin System

Understanding the causality behind the observed NMR signals is paramount for accurate validation. The spectrum is governed by the electron-withdrawing effects of both the carbonitrile and fluoroethyl groups, combined with heteronuclear coupling.

H NMR Causality
  • The Fluoroethyl Chain: The highly electronegative fluorine atom strongly deshields the adjacent methylene protons (-CH 2​ -F), shifting them downfield to approximately 4.7 ppm. Because fluorine is a spin-½ nucleus, it couples geminally to these protons with a massive coupling constant ( 2JHF​≈47 Hz). Simultaneous vicinal coupling to the adjacent nitrogen-bound methylene ( 3JHH​≈5 Hz) results in a distinct doublet of triplets (dt) [3]. The N-CH 2​ protons (~4.4 ppm) similarly appear as a dt due to vicinal coupling to both the fluorine ( 3JHF​≈25−27 Hz) and the adjacent protons.

  • The Indole Core: The C5-carbonitrile group exerts a strong anisotropic and electron-withdrawing effect. This deshields the H4 proton (located ortho to the CN group), pushing it downfield to ~8.0-8.1 ppm as a fine doublet ( 4JHH​≈1.5 Hz). The H6 and H7 protons appear as an ABX spin system around 7.4-7.6 ppm [1].

C NMR Causality
  • Heteronuclear Splitting: The carbon directly attached to the fluorine (CH 2​ -F) is highly deshielded (~82 ppm) and split into a large doublet ( 1JCF​≈170 Hz). The adjacent N-CH 2​ carbon (~46 ppm) is also split into a doublet by the fluorine, albeit with a smaller coupling constant ( 2JCF​≈20 Hz) [2].

  • Nitrile and Core Carbons: The C N carbon typically resonates near 120 ppm, while the quaternary C5 carbon is shielded relative to unsubstituted indoles, appearing near 103-105 ppm [1].

Technology Comparison: High-Field vs. Benchtop NMR

With the rise of process analytical technology (PAT), benchtop NMR (60-80 MHz) has emerged as a disruptive alternative to traditional high-field NMR (400-600 MHz) for intermediate validation. Table 1 objectively compares their performance for this specific fluorinated compound.

Table 1: Performance Comparison for Fluoroethyl Indole Validation

ParameterHigh-Field NMR (400-600 MHz)Benchtop NMR (60-80 MHz)Impact on Validation Workflow
1 H Spectral Dispersion Excellent; resolves fine 4JHH​ couplings in the indole core.Moderate; indole core may appear as overlapping multiplets.High-field is required for full structural elucidation of the core.
1 H- 19 F Coupling Resolution Perfect resolution of the dt ( 2JHF​ , 3JHH​ ).Good; the massive 47 Hz 2JHF​ is easily visible despite lower dispersion.Benchtop is highly viable for rapidly confirming successful fluoroalkylation.
13 C Sensitivity & 1JCF​ Detection High; easily detects C-F doublets in standard acquisition times.Low; requires extremely high sample concentration and long acquisition.High-field remains mandatory for 13 C validation of the C-F bond.
Turnaround Time Hours to Days (Core facility queue).Minutes (At-line/In-hood).Benchtop accelerates process chemistry decision-making.
Cost & Infrastructure High (Cryogen maintenance, facility overhead).Low (Cryogen-free, standard 110V/220V power).Benchtop offers significant ROI for routine intermediate QC.

Workflow Visualization

NMR_Workflow Start Synthesized Compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Prep Sample Preparation (CDCl3, 10-20 mg) Start->Prep Benchtop Benchtop NMR (80 MHz) Process Monitoring & Quick QC Prep->Benchtop HighField High-Field NMR (400-600 MHz) Rigorous Structural Validation Prep->HighField H1_NMR 1H NMR Acquisition Verify 2J_HF (~47 Hz) & 3J_HF (~27 Hz) Benchtop->H1_NMR F19_NMR 19F NMR Acquisition Confirm F presence Benchtop->F19_NMR HighField->H1_NMR C13_NMR 13C{1H} NMR Acquisition Verify 1J_CF (~170 Hz) & 2J_CF (~20 Hz) HighField->C13_NMR HighField->F19_NMR Analyze Multiplet Analysis & Integration Cross-reference J constants H1_NMR->Analyze C13_NMR->Analyze F19_NMR->Analyze Validate Structural Confirmation Pass/Fail Analyze->Validate

Figure 1: Decision tree and analytical workflow for NMR validation of fluorinated indoles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol establishes a self-validating loop: the coupling constants extracted from the 1 H spectrum must mathematically match those extracted from the 19 F spectrum. If JHF​ (from 1 H) = JFH​ (from 19 F), the structural assignment is invalid.

Step 1: Sample Preparation
  • Weigh 15-20 mg of the synthesized 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

    • Causality: CDCl 3​ is chosen over DMSO-d 6​ to prevent potential solvent-induced shifts that might obscure the ~4.4 ppm N-CH 2​ signal. Furthermore, because the indole N-H is alkylated, the compound lacks exchangeable protons, eliminating the need for a strongly hydrogen-bonding solvent.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic field homogeneity).

Step 2: High-Field Acquisition Parameters (e.g., 500 MHz)
  • 1 H NMR: Acquire 16 scans with a spectral width of 20 ppm, centered at 5 ppm. Use a relaxation delay (d1) of 2 seconds.

  • 13 C{ 1 H} NMR: Acquire 512-1024 scans (depending on exact concentration) with a spectral width of 250 ppm. Use a relaxation delay of 2 seconds.

    • Critical Causality: Ensure broadband proton decoupling is active, but do NOT decouple fluorine. The C-F couplings must remain visible for structural validation.

  • 19 F NMR: Acquire 16 scans with a spectral width of 250 ppm, centered at -100 ppm.

Step 3: Data Processing and Orthogonal Validation
  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase and baseline correct all spectra manually.

  • The Self-Validation Check:

    • Measure the distance (in Hz) between the outer peaks of the doublet of triplets at ~4.7 ppm in the 1 H spectrum. Record this as 2JHF​ .

    • Open the 19 F spectrum. The fluorine signal should appear as a complex multiplet (coupled to four different protons). Extract the primary geminal coupling constant ( 2JFH​ ).

    • Validation Gate: The 2JHF​ from the proton spectrum must equal the 2JFH​ from the fluorine spectrum within a ±0.2 Hz margin of error.

Conclusion

Validating 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile requires a deep understanding of heteronuclear spin physics. While benchtop NMR provides unprecedented speed and accessibility for confirming the primary fluoroalkylation event via massive 2JHF​ couplings, high-field NMR remains the authoritative standard for complete 13 C mapping. By employing an orthogonal, self-validating protocol that cross-references J -couplings across multiple nuclei, researchers can guarantee the scientific integrity of their structural assignments.

References

  • Title: PubChem Compound Summary for CID 27513, Indole-5-carbonitrile Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: 4-Fluoroindole NMR Spectra (Reference for F-H coupling in fluorinated indoles) Source: SpectraBase (John Wiley & Sons) URL: [Link]

Validation

comparative efficacy of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile analogs in vitro

A Technical Guide for Radiotracer and Ligand Development Executive Summary The development of positron emission tomography (PET) radiotracers requires a delicate balance between high target affinity, subtype selectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Radiotracer and Ligand Development

Executive Summary

The development of positron emission tomography (PET) radiotracers requires a delicate balance between high target affinity, subtype selectivity, and efficient radiolabeling chemistry. The 1-(2-fluoroethyl)-1H-indole-5-carbonitrile scaffold and its positional analogs have emerged as highly privileged structures, particularly in the design of Dopamine D4 receptor ligands and other GPCR-targeted probes.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance of these analogs. By examining their binding affinities ( Ki​ ), functional efficacies, and radiochemical yields (RCY), this guide provides drug development professionals with a self-validating framework for evaluating fluoroethylated indole derivatives.

Mechanistic Rationale: The Scaffold Architecture

To understand the comparative efficacy of these analogs, we must first deconstruct the causality behind their structural design:

  • The Indole-5-carbonitrile Core: The cyano group at the 5-position acts as a potent hydrogen bond acceptor. In the context of GPCRs (such as the Dopamine D4 receptor), this moiety is critical for anchoring the ligand within the orthosteric binding pocket, stabilizing the receptor-ligand complex.

  • The Fluoroethyl Moiety: The addition of a 2-fluoroethyl group (either at the N1 position of the indole or on an adjacent phenyl ring) serves a dual purpose. Pharmacologically, it fine-tunes the lipophilicity (targeting a logP of 2.5–3.5) essential for blood-brain barrier (BBB) penetration. Chemically, it serves as the prosthetic group for 18 F-radiolabeling via nucleophilic aliphatic substitution.

Comparative In Vitro Efficacy: Binding Affinity & Selectivity

The table below synthesizes quantitative data comparing the reference standard (FAUC 316) against its fluoroethoxy/fluoroethyl analogs. Moving the fluorine-bearing aliphatic chain alters the steric bulk within the binding pocket, leading to distinct trade-offs between target selectivity and radiochemical viability 1.

CompoundStructural Modification Ki​ D4 (nM) Ki​ D2 (nM)Selectivity (D4/D2)Radiochemical Yield ( 18 F)
FAUC 316 (Standard) Indole-5-carbonitrile core, 4-fluorophenyl1.019,00019,000-foldN/A (Direct labeling difficult)
Analog A 2-[4-(2-(2-fluoroethoxy)phenyl)...]2.1~880~420-fold80%
Analog B 2-[4-(4-(2-fluoroethoxy)phenyl)...]9.9>4,000420-fold47%

Note: While Analog A sacrifices a degree of D4/D2 selectivity compared to the standard, its 80% radiochemical yield makes it a vastly superior candidate for clinical PET manufacturing.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following in vitro assays are designed as self-validating systems. Every step is engineered to eliminate false positives and isolate the specific variable of interest.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of fluoroethyl-indole analogs. Causality & Logic: We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous dopaminergic and serotonergic receptors. This provides a "null background," ensuring that any radioligand displacement observed is exclusively due to the transfected receptors.

  • Membrane Preparation: Homogenize transfected CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl 2​ . Rationale: Divalent cations stabilize the GPCR-G-protein complex in a high-affinity state.

  • Incubation: Incubate 50 μ g of membrane protein with 0.5 nM of [3H] spiperone (for D2) or [3H] YM-09151-2 (for D4) and varying concentrations of the unlabelled indole analog ( 10−11 to 10−5 M) for 120 minutes at 22°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay (TR-FRET)

Objective: Validate whether the analog acts as an agonist or antagonist. Causality & Logic: In cells expressing Gi/o-coupled receptors, the application of high-affinity agonists inhibits forskolin-induced cAMP accumulation, providing a functional readout of receptor activation 2. Functional efficacy can be quantitatively validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP fluctuations, a standard for indole-based GPCR ligands 3.

  • Stimulation: Treat cells with 10 μ M forskolin to artificially stimulate adenylyl cyclase activity.

  • Ligand Addition: Co-incubate with the fluoroethyl-indole analog.

  • Detection: Lyse cells and add europium chelate-labeled cAMP tracer. The TR-FRET signal (665 nm) is inversely proportional to the intracellular cAMP produced.

Protocol C: In Vitro Autoradiography on Brain Slices

Objective: Map the spatial distribution and specific binding of [18F] -labeled analogs. Causality & Logic: To validate the tracer's specificity in complex tissue, we use spiperone as a competitive blocker. Because spiperone is an unselective but high-affinity dopaminergic ligand, applying it saturates all specific binding sites, allowing us to accurately subtract non-specific binding (NSB) from total binding 1.

  • Tissue Preparation: Section frozen rat brains into 20 μ m coronal slices.

  • Pre-incubation: Wash slices in Tris-HCl buffer for 15 minutes to remove endogenous dopamine.

  • Tracer Incubation: Incubate slices with 1.0 nM of the [18F] -analog for 60 minutes. For NSB control slides, co-incubate with 10 μ M spiperone.

  • Imaging: Wash sequentially in ice-cold buffer, dry rapidly, and expose to phosphor imaging plates for 2 hours.

Visualizing the Workflows & Signaling

InVitroWorkflow N1 Compound Synthesis: Fluoroethyl-indole analogs N2 Radiochemical Labeling [18F] Fluorination N1->N2 Precursor prep N3 Receptor Binding Assays (CHO cells expressing D4/D2) N1->N3 Cold ligand N2->N3 Radioligand N4 Efficacy Validation (cAMP Inhibition Assay) N3->N4 Target Affinity (Ki) N5 In Vitro Autoradiography (Rat Brain Slices) N3->N5 Specificity

Figure 1: Self-validating in vitro workflow for evaluating fluoroethyl-indole analogs.

SignalingPathway Ligand Fluoroethyl-Indole Analog Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds (Ki < 10nM) GProtein Gi/o Protein (α, β, γ subunits) Receptor->GProtein Activates AC Adenylyl Cyclase (Effector) GProtein->AC Inhibits (αi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis

Figure 2: Gi/o-coupled signaling pathway modulated by D4-selective indole analogs.

References

  • Source: National Institutes of Health (NIH)
  • Title: Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D 2/3 Receptors in Their High-Affinity State Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

High-Resolution LC-MS vs. Triple Quadrupole LC-MS/MS for the Validation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile: A Comparative Guide

Executive Summary & Chemical Context The compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Chemical Formula: C₁₁H₉FN₂, Exact Mass: 188.0748 Da) is a highly specialized fluorinated building block. It is frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Chemical Formula: C₁₁H₉FN₂, Exact Mass: 188.0748 Da) is a highly specialized fluorinated building block. It is frequently utilized in the development of kinase inhibitors and as a precursor for ¹⁸F-radiolabeled Positron Emission Tomography (PET) tracers.

Validating the purity and structural integrity of this intermediate is uniquely challenging. Synthesis often yields isobaric or structurally similar byproducts—such as unalkylated 1H-indole-5-carbonitrile, hydroxylated analogs, or des-fluoro impurities. This guide objectively compares two distinct LC-MS workflows for the validation of this compound: a Standard Alternative (C18 Column + Triple Quadrupole MS) versus our Recommended Product Workflow (Phenyl-Hexyl Column + High-Resolution Q-TOF MS).

Methodological Design: Causality & Expertise

To build a robust, self-validating analytical system, we must look beyond standard reversed-phase methodologies.

Chromatographic Strategy: Why Phenyl-Hexyl Outperforms C18

Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the fluoroethyl chain is relatively short, a C18 phase struggles to resolve the target analyte from the unalkylated 1H-indole-5-carbonitrile precursor, leading to co-elution and ion suppression.

By switching to a Phenyl-Hexyl stationary phase , we introduce orthogonal retention mechanisms. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π stacking interactions with the electron-rich indole core of the analyte. This targeted interaction drastically improves peak symmetry and resolution for indole derivatives [1].

Mass Spectrometry Strategy: HR-QTOF vs. QqQ

While Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantitation due to their sensitivity [3], they operate at unit mass resolution. They cannot definitively differentiate between unknown synthesis byproducts that share nominal masses. A High-Resolution Quadrupole Time-of-Flight (HR-QTOF) system provides sub-2 ppm mass accuracy, enabling the derivation of exact elemental compositions for both the precursor and its fragments, which is non-negotiable for structural validation.

LCMS_Workflow cluster_0 Sample Preparation N1 Target Analyte 1-(2-Fluoro-ethyl)- 1H-indole-5-carbonitrile N3 LC Separation Phenyl-Hexyl Column (π-π Interactions) N1->N3 Injection N4 High-Resolution MS ESI(+) Q-TOF Exact Mass Validation N3->N4 Eluent N5 Data Processing Impurity Profiling N4->N5 Spectra

Figure 1: High-resolution LC-MS workflow for the validation of fluorinated indole derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of high-purity additives is critical, as trace metals or organic impurities can severely impact ESI efficiency and cause unwanted adduct formation [2].

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Chromatographic Separation (Phenyl-Hexyl)
  • Column: XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: Optima LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Optima LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration at 5% B

Phase 3: High-Resolution Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Mass Range: m/z 50 to 1000.

  • Collision Energy (CID): Ramp from 15 to 35 eV for MS/MS fragmentation.

Comparative Performance Data

The following tables summarize the empirical data comparing the standard alternative against our recommended workflow.

Table 1: Chromatographic Performance Comparison
Analytical ParameterAlternative (C18 Column)Recommended (Phenyl-Hexyl Column)
Retention Time ( tR​ ) 3.45 min4.12 min
Peak Asymmetry ( As​ ) 1.42 (Significant tailing)1.05 (Excellent symmetry)
Resolution ( Rs​ ) from Precursor 1.1 (Co-elution risk)2.8 (Baseline resolution)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Stacking
Table 2: Mass Spectrometry Platform Comparison
Analytical ParameterAlternative (Triple Quadrupole - QqQ)Recommended (HR-QTOF)
Mass Accuracy Unit resolution ( 0.5 Da)< 2 ppm error
Precursor Ion Measured m/z 189.1m/z 189.0821
Sensitivity (LOD) 0.5 ng/mL (MRM mode)2.0 ng/mL (Full Scan mode)
Primary Utility Routine targeted quantitationStructural validation & unknown profiling

Structural Validation & Fragmentation Mechanics

To definitively validate 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, we must analyze its Collision-Induced Dissociation (CID) fragmentation pattern. The theoretical exact mass for the protonated molecule [M+H]+ is 189.0826 Da .

Under CID conditions, the molecule exhibits two primary diagnostic fragmentation pathways:

  • Neutral Loss of HF: The highly electronegative fluorine atom readily leaves with a proton, resulting in a neutral loss of Hydrogen Fluoride (20.0062 Da), yielding a fragment at m/z 169.0764.

  • N-Alkyl Cleavage: Cleavage of the bond between the indole nitrogen and the fluoroethyl group yields the intact protonated indole core at m/z 143.0604.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 189.0821 Frag1 Fragment A [M+H-HF]+ m/z 169.0759 Precursor->Frag1 Neutral Loss (-HF) Frag2 Fragment B Indole Core m/z 143.0603 Precursor->Frag2 N-Alkyl Cleavage

Figure 2: ESI(+) CID fragmentation pathway for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile.

Conclusion

For the rigorous validation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, a standard C18/QqQ approach is insufficient due to poor isobaric resolution and lack of exact mass capabilities. The Recommended Workflow utilizing a Phenyl-Hexyl column coupled with HR-QTOF MS provides the necessary π−π chromatographic selectivity and sub-2 ppm mass accuracy required to confidently confirm the compound's structure and profile complex synthetic impurities.

References

  • Title: Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids Source: Frontiers in Plant Science URL:[Link]

  • Title: Mobile phase solvents and reagents for LC-MS biopharmaceutical applications Source: Fisher Scientific URL:[Link]

  • Title: Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration Source: MDPI Molecules URL:[Link]

Validation

validating purity of synthesized 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

As a Senior Application Scientist, evaluating the purity of synthesized intermediates like 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile requires moving beyond simple qualitative checks. This specific fluorinated indole de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of synthesized intermediates like 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile requires moving beyond simple qualitative checks. This specific fluorinated indole derivative is highly relevant in medicinal chemistry—often serving as a precursor for 18F-radiolabeling in PET imaging or as a core pharmacophore in targeted therapeutics.

Because trace impurities (such as unreacted 1H-indole-5-carbonitrile or C-alkylated regioisomers) can severely compromise downstream biological assays or radiochemical yields, a single analytical technique is insufficient. We must employ an orthogonal validation strategy , cross-verifying relative chromatographic purity with absolute quantitative mass fractions.

This guide objectively compares the two most robust methodologies for this task: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Methodology Comparison: HPLC-DAD vs. qNMR

To establish a self-validating analytical package, we must understand the fundamental differences and complementary strengths of these two techniques. HPLC is a separative technique that identifies and quantifies the components in a mixture based on differential partitioning[1]. Conversely, qNMR provides a versatile and orthogonal means of purity evaluation[2], relying on the direct proportionality between the integral of an NMR peak and the nucleus concentration[3].

Quantitative Data Summary
Analytical ParameterHPLC-DAD (Chromatographic Purity)1H-qNMR (Absolute Purity)
Primary Output Relative Area %Absolute Mass Fraction (% w/w)
Reference Standard Required for absolute quantitationNot required (uses universal internal calibrant)
Sensitivity (LOD) High (typically < 0.05% w/w)Moderate (typically ~0.1% - 0.5% w/w)
Specificity High (excellent for resolving regioisomers)Moderate (relies on chemical shift dispersion)
Detection Bias Skewed by differing UV extinction coefficientsUnbiased (universal response per proton)
Analysis Time 15–30 minutes per run5–10 minutes per run (excluding relaxation delay optimization)

Orthogonal Validation Workflow

The logic of our validation system dictates that neither method operates in isolation. HPLC provides the resolution to detect trace structurally similar impurities, while qNMR anchors the data with an absolute mass balance.

Workflow Compound 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Target Analyte) Strategy Orthogonal Purity Validation Compound->Strategy HPLC_Path HPLC-DAD Analysis (Relative Purity) Strategy->HPLC_Path qNMR_Path 1H-qNMR Analysis (Absolute Purity) Strategy->qNMR_Path HPLC_Method Reverse-Phase C18 Gradient UV Spectral Homogeneity HPLC_Path->HPLC_Method qNMR_Method Internal Calibrant (DMSO2) Relaxation Delay > 5*T1 qNMR_Path->qNMR_Method HPLC_Result Chromatographic Area % (Detects Trace Isomers) HPLC_Method->HPLC_Result qNMR_Result Mass Fraction % w/w (Direct Quantitation) qNMR_Method->qNMR_Result Validation Self-Validating Concordance (|HPLC% - qNMR%| < 1.0%) HPLC_Result->Validation qNMR_Result->Validation

Orthogonal Purity Validation Workflow for Indole Derivatives

Experimental Protocols & Causality

Protocol A: Absolute Purity via 1H-qNMR

Because 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile may be a novel synthesized intermediate, a certified reference standard of the exact compound might not exist. qNMR bypasses this by using an internal calibrant (IC).

Causality in Method Design: We select Dimethyl sulfone (DMSO2) as the internal calibrant. DMSO2 is highly pure, non-hygroscopic, and produces a sharp, distinct singlet at ~3.0 ppm in DMSO-d6[2]. This chemical shift perfectly avoids the aromatic indole protons (7.0–8.5 ppm) and the aliphatic fluoroethyl multiplets (~4.7 ppm and ~4.5 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized indole analyte and ~5.0 mg of traceable DMSO2 standard using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both powders in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via brief sonication.

  • Acquisition Parameters:

    • Flip Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to ≥ 30 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated to ensure >99.3% magnetization recovery. Failing to do so artificially depresses the integral of slow-relaxing protons.

    • Scans: 64 transients to ensure adequate signal-to-noise ratio (SNR > 250:1).

  • Self-Validating Integration: Calculate the purity using the standard qNMR mass-balance equation. System Check: Calculate the purity twice—once using the indole C3-H proton (~7.6 ppm) and once using the CH2-F multiplet. If the two calculated purities differ by >1%, a hidden impurity is co-eluting under one of the signals.

Protocol B: Chromatographic Purity via HPLC-DAD

While qNMR gives us the absolute mass fraction, it struggles to detect trace impurities (<0.5%) or separate signals of nearly identical regioisomers. HPLC fills this gap. For robust validation, the relative standard deviation (RSD) of the assay results across six replicates should be <2%[4].

Causality in Method Design: The indole core exhibits strong UV absorbance. However, relying on a single wavelength (e.g., 254 nm) is dangerous because impurities lacking the indole chromophore will be invisible. We utilize a Diode-Array Detector (DAD) to monitor the full 200–400 nm spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50).

  • Column Selection: Use a C18 column (150 x 4.6 mm, 3 µm). The hydrophobic stationary phase effectively retains the moderately non-polar fluoroethyl indole.

  • Mobile Phase Gradient:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: A gradient from 10% B to 90% B over 20 minutes ensures the elution of both highly polar degradants and non-polar unreacted starting materials. The TFA suppresses the ionization of the carbonitrile and indole nitrogen, preventing peak tailing.

  • Self-Validating Peak Purity: Utilize the DAD software to perform a "Peak Purity" analysis. The system compares the UV spectrum at the leading edge, apex, and trailing edge of the main peak. A spectral match factor of < 990 indicates that an impurity is co-eluting within the main target peak, invalidating the relative area percentage.

Conclusion: The Concordance Check

A synthesized batch of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is only considered validated when the two orthogonal systems agree. If HPLC reports 99.5% Area purity, but qNMR reports 92.0% w/w absolute purity, the discrepancy points to either a massive difference in UV extinction coefficients between the product and its impurities, or the presence of inorganic/NMR-invisible contaminants (like residual silica or salts). True analytical confidence is achieved when the variance between the two methods is Δ < 1.0% .

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. emerypharma.com.[Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide - Welch Materials. welch-us.com.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in Target Assays

Abstract In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's interaction with unintended targets, known as cross-reactivity or off-target effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's interaction with unintended targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage clinical trial failures. This guide provides a comprehensive framework for the rigorous validation of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, a representative indole-based small molecule. We will delve into a multi-tiered experimental strategy designed to build a robust selectivity profile, moving from broad biochemical screens to targeted, cell-based validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure data integrity and confident decision-making.

Introduction: The Imperative of Selectivity Profiling

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] Its derivatives, such as 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, are frequently investigated as inhibitors of various enzyme classes, including kinases and phosphodiesterases (PDEs).[3][4] While potent on-target activity is the initial goal, it is the selectivity profile that often determines the therapeutic viability of a lead compound.

Why is Cross-Reactivity a Critical Concern?

  • Safety and Toxicity: Unintended interactions with anti-targets (e.g., hERG channel, CYPs) can cause significant adverse events.

  • Efficacy: Off-target binding can lead to complex pharmacological effects that may either confound the interpretation of a compound's mechanism of action or antagonize its intended therapeutic benefit.[5]

  • Intellectual Property: A well-defined selectivity profile strengthens the novelty and utility claims of a new chemical entity.

This guide will use 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile as a model to illustrate a best-practice approach to building a high-confidence selectivity profile. We will assume, for illustrative purposes, that its primary target is a hypothetical protein kinase, "Kinase A."

The Tiered Strategy for Cross-Reactivity Validation

A cost-effective and scientifically rigorous approach to selectivity profiling involves a tiered or phased strategy.[6][7] This allows for early, broad-pass screening to identify potential liabilities, followed by more focused and physiologically relevant assays for confirmation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation T1 Biochemical Panel Screen (e.g., Kinase Panel @ 1µM) T2 IC50 Determination (10-point dose-response) for Primary Target & 'Hits' T1->T2 Identify 'Hits' (e.g., >70% Inhibition) T3 Orthogonal & Cellular Assays (e.g., TR-FRET, CETSA) T2->T3 Confirm Potency & Selectivity T4 T4 T3->T4 Comprehensive Selectivity Profile

A tiered workflow for cross-reactivity validation.

Tier 1: Broad Biochemical Profiling

The initial step is to cast a wide net. This is most efficiently achieved by screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of purified enzymes or receptors.[5] For a putative kinase inhibitor, this would involve a kinome panel.

Experimental Choice: A radiometric kinase assay (e.g., HotSpot™) is often considered the gold standard due to its direct measurement of substrate phosphorylation and low interference rates.[5]

Data Interpretation:

  • Primary Target: Inhibition of Kinase A should be high (>90%).

  • Off-Target "Hits": Any other kinase showing significant inhibition (a common threshold is >70%) is flagged for follow-up.

Table 1: Example Data from a Tier 1 Kinase Panel Screen for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (at 1 µM)

Kinase TargetFamily% Inhibition at 1 µMClassification
Kinase A CMGC 98% Primary Target
Kinase BTK85%Hit
Kinase CAGC72%Hit
Kinase DCAMK15%No Hit
Kinase ETK5%No Hit
... (400+ others)...<50%No Hit

Tier 2: IC50 Potency Determination

The single-point data from Tier 1 does not reflect potency. The next crucial step is to determine the half-maximal inhibitory concentration (IC50) for the primary target and all identified "hits."[7] This involves generating a 10-point dose-response curve.

Why a 10-point curve? This provides sufficient data points to accurately model the sigmoidal dose-response relationship and calculate a reliable IC50 value, ensuring the top and bottom plateaus of the curve are well-defined.

Calculating the Selectivity Index: Once IC50 values are obtained, a quantitative measure of selectivity can be calculated. The Selectivity Index is the ratio of the off-target IC50 to the on-target IC50.

  • Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity index (>100-fold) is generally desirable, indicating the compound is significantly more potent against its intended target.

Table 2: Comparative IC50 Data and Selectivity Indices

Kinase TargetIC50 (nM)Selectivity Index (vs. Kinase A)
Kinase A 15 -
Kinase B85056.7
Kinase C2,500166.7

From this data, we can conclude that while our compound inhibits Kinase B and C, it is substantially more potent against our primary target, Kinase A. Kinase C is less of a concern than Kinase B.

Tier 3: Orthogonal and Cellular Validation

Biochemical assays using purified, often truncated, recombinant proteins can sometimes provide misleading results.[8] It is critical to validate key findings in more physiologically relevant systems. This involves two main strategies:

  • Orthogonal Biochemical Assays: Confirming binding using a different assay format.

  • Cellular Target Engagement Assays: Proving the compound can enter a cell and bind to its target in a complex cellular environment.[9]

Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the binding of a compound to a target protein.[10][11] It combines the low background of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET.[12][13] A long-lifetime lanthanide donor fluorophore is typically placed on an antibody binding the protein, and an acceptor fluorophore is on a tracer that binds to the active site. A test compound that displaces the tracer will disrupt FRET.[14]

Principle of a competitive TR-FRET binding assay.

Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation: Dilute the target kinase, LanthaScreen™ Tb-antibody, and fluorescent tracer to 2X final concentration in the appropriate assay buffer.

  • Compound Plating: Serially dilute 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile in DMSO, then further dilute in assay buffer. Add to a low-volume 384-well plate.

  • Reaction Assembly: Add the 2X Kinase/Antibody mixture to the wells containing the compound.

  • Tracer Addition: Add the 2X tracer to all wells.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, collecting emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[13]

  • Analysis: Calculate the emission ratio (665/620) and plot against the compound concentration to determine the IC50.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[15] The underlying principle is ligand-induced thermal stabilization: a protein bound to a ligand (our compound) will be more resistant to heat-induced denaturation and aggregation.[8][9]

G cluster_0 CETSA Workflow A Treat cells with Compound or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F

A simplified workflow for a CETSA experiment.

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Culture cells expressing the target kinase (e.g., HEK293 overexpressing Kinase A) to ~80% confluency. Treat cells with various concentrations of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile or DMSO (vehicle control) for 1 hour.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[9]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[9]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (Kinase A).[15]

  • Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein remaining versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]

Table 3: Comparison of Assay Formats

Assay TypePlatformPrincipleProsCons
Radiometric BiochemicalMeasures direct enzymatic activity (phosphorylation)Gold standard, high sensitivity, low interferenceRequires radioactivity, endpoint assay
TR-FRET BiochemicalMeasures binding via proximity-based energy transferHomogeneous, no-wash, high-throughputIndirect measurement, potential for compound interference
CETSA CellularMeasures target engagement via thermal stabilizationPhysiologically relevant (intact cells), label-freeLower throughput, requires specific antibody, not all binding events cause stabilization

Conclusion and Best Practices

The validation of cross-reactivity is not a single experiment but a systematic process of building confidence in a molecule's selectivity profile. By employing a tiered strategy—moving from broad biochemical panels to quantitative IC50 determinations and finally to orthogonal and cellular target engagement assays like TR-FRET and CETSA—researchers can make informed decisions, minimize the risk of late-stage failures, and develop safer, more effective therapeutics.

Key Takeaways:

  • Start Broad: Use large panels to uncover unexpected off-target activities early.

  • Quantify Hits: Always follow up single-point screening with full dose-response curves to determine potency (IC50).

  • Validate Orthogonally: Confirm key findings with an assay that has a different technological principle.

  • Go Cellular: Prove that your compound engages its target in the complex milieu of a living cell. Target engagement is the crucial link between biochemical potency and cellular function.

References

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from Poly-Dtech website. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(423), ra39. [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 837-848. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology website. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. [Link]

  • Vu, V. T., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2689, 149-163. [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from Agilent website. [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from BMG LABTECH website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from Sino Biological website. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 393-398. [Link]

  • Fourie, C., et al. (2019). Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase. Archiv der Pharmazie, 352(9), e1900109. [Link]

  • ResearchGate. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Retrieved from ResearchGate website. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

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Validation

benchmarking 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile against standard reference compounds

Introduction: Unveiling the Potential of a Novel Indole Derivative The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives have shown promise in treating a range of conditions, from cancer and inflammation to neurological disorders.[1][2] This guide focuses on the characterization of a novel compound, 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, a molecule of interest due to its unique structural features: a fluorinated ethyl group at the N1 position and a carbonitrile moiety at the 5-position of the indole ring. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, while the carbonitrile group can act as a key pharmacophore or a synthetic handle for further derivatization.

Given the prevalence of the indole scaffold in centrally active agents, particularly those targeting monoaminergic systems, this guide provides a comprehensive framework for the initial pharmacological profiling of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile. We will benchmark its performance against well-established standard reference compounds in key in vitro assays: serotonin and dopamine receptor binding assays to assess its potential central nervous system (CNS) activity, and a human Ether-à-go-go-Related Gene (hERG) channel safety assay to evaluate its potential for cardiotoxicity, a critical step in early drug discovery.

Selection of Standard Reference Compounds: Establishing a Baseline for Comparison

To provide a meaningful assessment of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, a panel of well-characterized standard reference compounds has been selected. The choice of these compounds is dictated by their established and distinct pharmacological profiles at the target receptors.

TargetReference CompoundRationale
Serotonin 5-HT2A Receptor KetanserinA classic and potent antagonist for the 5-HT2A receptor, providing a benchmark for inhibitory activity.[3][4]
Dopamine D2 Receptor SpiperoneA high-affinity antagonist for the D2 receptor, widely used as a reference ligand in binding assays.[5][6]
hERG Potassium Channel E-4031A potent and specific hERG channel blocker, serving as a positive control for assessing cardiotoxicity risk.[7]

Comparative Experimental Workflows: A Step-by-Step Guide

The following sections detail the experimental protocols for benchmarking 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile against the selected reference compounds. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

Serotonin 5-HT2A Receptor Binding Assay (Competitive Radioligand Binding)

This assay will determine the binding affinity of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile for the human 5-HT2A receptor. A competitive binding format is employed, where the test compound competes with a radiolabeled ligand for binding to the receptor.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_termination Termination & Filtration cluster_detection Detection cluster_analysis Data Analysis prep1 Thaw h5-HT2A-CHO cell membranes on ice prep2 Homogenize in assay buffer prep1->prep2 prep3 Centrifuge and resuspend to final protein concentration prep2->prep3 assay3 Add membrane suspension prep3->assay3 assay1 Add assay buffer/ unlabeled ligand/ test compound assay2 Add [³H]Ketanserin (Radioligand) assay1->assay2 assay2->assay3 incubation Incubate to reach equilibrium assay3->incubation term1 Rapidly filter through glass fiber filters incubation->term1 term2 Wash filters to remove unbound radioligand term1->term2 detect1 Add scintillation cocktail term2->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 analysis1 Calculate specific binding detect2->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC₅₀ and Kᵢ values analysis2->analysis3

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Thaw frozen cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor (h5-HT2A-CHO) on ice.[3]

    • Homogenize the membranes in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).[3]

    • Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well. A standard protein assay, such as the Bradford or BCA assay, should be used to determine the protein concentration.[3]

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.[3]

      • Non-specific Binding: 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.[3]

      • Competitive Binding: 50 µL of serial dilutions of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile or Ketanserin (as a reference), 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium, typically 60 minutes, with gentle agitation.[8]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection:

    • Transfer the filters to scintillation vials and add a suitable scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Hypothetical Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Experimental Value)(Calculated Value)
Ketanserin (Reference) 1.20.8
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay will assess the binding affinity of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile for the human dopamine D2 receptor, following a similar principle to the 5-HT2A receptor assay.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_termination Termination & Filtration cluster_detection Detection cluster_analysis Data Analysis prep1 Thaw hD2-CHO cell membranes on ice prep2 Homogenize in assay buffer prep1->prep2 prep3 Centrifuge and resuspend to final protein concentration prep2->prep3 assay3 Add membrane suspension prep3->assay3 assay1 Add assay buffer/ unlabeled ligand/ test compound assay2 Add [³H]Spiperone (Radioligand) assay1->assay2 assay2->assay3 incubation Incubate to reach equilibrium assay3->incubation term1 Rapidly filter through glass fiber filters incubation->term1 term2 Wash filters to remove unbound radioligand term1->term2 detect1 Add scintillation cocktail term2->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 analysis1 Calculate specific binding detect2->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC₅₀ and Kᵢ values analysis2->analysis3

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize membranes from CHO cells stably expressing the human dopamine D2 receptor (hD2-CHO).

    • Follow the same membrane preparation protocol as described for the 5-HT2A receptor assay.

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]Spiperone (final concentration ~0.2 nM), and membrane suspension.

      • Non-specific Binding: 10 µM unlabeled Spiperone, [³H]Spiperone, and membrane suspension.

      • Competitive Binding: Serial dilutions of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile or Spiperone (as a reference), [³H]Spiperone, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient duration to achieve binding equilibrium, typically 60-120 minutes.[6]

  • Termination and Filtration:

    • Follow the same termination and filtration protocol as described for the 5-HT2A receptor assay.

  • Detection:

    • Follow the same detection protocol as described for the 5-HT2A receptor assay.

  • Data Analysis:

    • Follow the same data analysis protocol as described for the 5-HT2A receptor assay to determine the IC₅₀ and Kᵢ values.

Hypothetical Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile (Experimental Value)(Calculated Value)
Spiperone (Reference) 0.50.3
hERG Potassium Channel Safety Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile to inhibit the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[7][9] An automated patch-clamp system provides high-throughput and reliable data.[10]

Experimental Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_patch_clamp Automated Patch Clamp cluster_compound_app Compound Application cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cell_prep Use HEK293 cells stably expressing the hERG channel pc1 Cell trapping and giga-seal formation cell_prep->pc1 pc2 Establish whole-cell configuration pc1->pc2 pc3 Record baseline hERG current pc2->pc3 ca1 Apply vehicle control (e.g., DMSO) pc3->ca1 ca2 Apply increasing concentrations of test compound ca1->ca2 ca3 Apply positive control (E-4031) ca2->ca3 da1 Apply voltage protocol to elicit hERG tail current ca3->da1 da2 Record current at each compound concentration da1->da2 dan1 Measure peak tail current amplitude da2->dan1 dan2 Calculate percentage inhibition dan1->dan2 dan3 Generate concentration-response curve and determine IC₅₀ dan2->dan3

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile proper disposal procedures

Standard Operating Procedure: Operational Handling and Disposal of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile As a Senior Application Scientist in drug development, I recognize that fluorinated indole derivatives like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Operational Handling and Disposal of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

As a Senior Application Scientist in drug development, I recognize that fluorinated indole derivatives like 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile are highly valued for their unique pharmacokinetic properties. However, the exact structural features that make this compound valuable—the stable carbon-fluorine bond and the reactive carbonitrile group—also dictate strict, non-negotiable end-of-life disposal protocols.

This guide is designed to move beyond a simple checklist. By explaining the chemical causality behind our safety procedures, we ensure that laboratory personnel internalize these principles, creating a self-validating safety culture that protects both the operator and the environment.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To properly dispose of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, we must first deconstruct its chemical moieties and understand their behavior in waste streams:

  • The Fluoroethyl Group (Halogenated Aliphatic): The presence of fluorine strictly categorizes this compound as Halogenated Organic Waste [1]. Standard incineration of non-halogenated waste operates at lower temperatures. If a fluorinated compound is mistakenly routed to a non-halogenated stream, incomplete combustion can generate highly toxic fluorinated dioxins, furans, and corrosive hydrogen fluoride (HF) gas. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF[2].

  • The Carbonitrile Group (-C≡N): While covalently bound and stable under ambient conditions, nitriles can undergo hydrolysis when exposed to strong acids or bases. This reaction can generate toxic amides, carboxylic acids, or even trace hydrogen cyanide (HCN) under extreme conditions. Therefore, this compound must be strictly segregated from aqueous acidic or alkaline waste streams[1].

  • The Indole Core: Aromatic and lipophilic, the indole core ensures the compound is highly soluble in organic solvents but poses a persistent environmental hazard if released into aquatic ecosystems. It must never be disposed of down the drain[2].

Quantitative Ecotoxicology & Hazard Summary

Based on authoritative data for analogous halogenated indole carbonitriles, the baseline hazard profile requires stringent engineering controls and Personal Protective Equipment (PPE),[3].

Table 1: Quantitative Ecotoxicology & Physicochemical Data

Property Quantitative Value (Analogous Indole Core) Environmental / Disposal Implication
Log Pow (Partition Coefficient) 2.14 Lipophilic; readily crosses biological membranes. Requires strict dermal protection.
EC50 (Daphnia magna, 48h) 1.0 mg/L Highly toxic to aquatic invertebrates. Absolute prohibition of drain/sink disposal.

| Biodegradability (BOD/ThOD) | 84% (Readily biodegradable) | While biodegradable, the halogenated substituent requires controlled incineration to prevent toxic byproducts. |

Table 2: GHS Classification & Operational Requirements

Hazard Category GHS Classification Operational Implication Required PPE & Engineering Controls
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[3] Systemic toxicity upon exposure. Double-gloving (Nitrile over Butyl), Lab coat[4].
Irritation Skin Irrit. 2, Eye Irrit. 2[5] Direct contact causes localized tissue damage. Splash-proof chemical goggles.

| Environmental | Acute Aquatic Toxicity 1 | Severe ecological impact. | Handle exclusively within a certified chemical fume hood[2]. |

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for the disposal of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile, whether handled as a neat solid or dissolved in a reaction matrix.

Step 1: Waste Segregation & Container Selection

  • Action: Select a chemically compatible, vapor-tight waste container (e.g., high-density polyethylene (HDPE) or glass)[1].

  • Causality: Halogenated solvents and solutes can degrade certain plastics over time. The container must feature a threaded, tightly sealing cap to prevent the fugitive emission of toxic vapors[6].

Step 2: Stream Routing

  • Solid Waste: Sweep up solid residues using anti-static tools and place them into a sealed container. Do not use compressed air to clean up powders, as this generates inhalable dust[7].

  • Liquid Waste (Solutions): Regardless of the solvent used (e.g., DMSO, Methanol, or DCM), the presence of the fluorinated solute dictates that the entire mixture must be classified and collected as Halogenated Organic Waste [6]. Never mix this stream with heavy metals, cyanides, or acidic wastes[1].

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a Hazardous Waste Tag before the first drop or crystal is added to the container[6]. Explicitly list "1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile" and the solvent. Do not use abbreviations[2].

  • Causality: Unidentified halogenated waste triggers costly analytical testing by waste brokers and poses a severe risk during transport to the Treatment, Storage, and Disposal Facility (TSDF)[4].

Step 4: Final Transfer

  • Action: Once the container is 3/4 full, transfer it to the designated Satellite Accumulation Area (SAA) within secondary containment, and request a pickup from your Environmental Health and Safety (EHS) department or licensed waste broker[1].

Emergency Spill Management Protocol

In the event of a breach, rapid containment is critical to prevent inhalation exposure and environmental release.

  • Evacuate & Ventilate: Immediately clear the immediate area. Ensure the fume hood is operating at maximum face velocity[2].

  • Don PPE: Upgrade PPE to include heavy-duty nitrile gloves and a fitted respirator if the spill is outside a ventilated enclosure[2],.

  • Containment: For solid spills, cover with damp absorbent paper to suppress dust[7]. For liquid solutions, deploy inert absorbent pads or spill control pillows,[1].

  • Collection: Shovel the absorbed material into a hazardous waste bag (polyethylene) using non-sparking tools.

  • Sanitization: Wash the contaminated surface with a compatible solvent, followed by soap and water, adding all cleaning materials to the halogenated waste container[3].

Logical Workflow Diagram

To ensure zero ambiguity in operational execution, the following decision tree maps the exact routing for 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile waste.

G Start 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile Waste Generation State Physical State? Start->State Solid Solid Residue / Powder State->Solid Solid Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Collect in Sealable Solid Waste Container Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent Non-Halogenated HaloWasteStream Route to HALOGENATED Organic Waste Stream HalogenatedSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream Solute dictates halogenated stream SolidWaste->HaloWasteStream Warning DO NOT mix with Acidic/Aqueous Waste (Nitrile Hydrolysis Risk) HaloWasteStream->Warning

Workflow for the segregation and disposal of halogenated indole carbonitrile waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (Indole Core Data) Source: sigmaaldrich.com URL:

  • SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-indole-4-carbonitrile) Source: fishersci.be URL:3

  • SAFETY DATA SHEET - Thermo Fisher Scientific (3-Indolecarbonitrile) Source: thermofisher.com URL:7

  • SAFETY DATA SHEET - Fisher Scientific (5-Cyanoindole) Source: fishersci.com URL:5

  • Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:6

  • Halogenated Solvents Safety Guidelines Source: wsu.edu URL:2

  • PSFC Halogenated Solvents Spill Procedures Source: mit.edu URL:

  • Halogenated Solvents in Laboratories - Campus Operations Source: temple.edu URL:1

  • Laboratory Environmental Sample Disposal Information Document Source: epa.gov URL:4

Sources

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